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2-(Morpholin-4-yl)ethanimidamide hydrochloride Documentation Hub

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  • Product: 2-(Morpholin-4-yl)ethanimidamide hydrochloride
  • CAS: 122723-43-7

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 2-(Morpholin-4-yl)ethanimidamide Hydrochloride

The following technical guide provides an in-depth analysis of 2-(Morpholin-4-yl)ethanimidamide hydrochloride , a specialized amidine intermediate used in the synthesis of heterocyclic pharmaceuticals and coordination co...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(Morpholin-4-yl)ethanimidamide hydrochloride , a specialized amidine intermediate used in the synthesis of heterocyclic pharmaceuticals and coordination complexes.

Technical Guide for Research & Development

Executive Summary

2-(Morpholin-4-yl)ethanimidamide hydrochloride (also known as Morpholinoacetamidine HCl ) is a bifunctional building block containing a morpholine ring and a highly basic amidine group.[1] It serves as a critical intermediate in the synthesis of nitrogen-rich heterocycles (e.g., pyrimidines, triazines) and as a bidentate ligand in organometallic chemistry.[1]

This guide details the compound's physicochemical profile, stability characteristics, and synthesis protocols, providing researchers with the data necessary to optimize reaction conditions and ensure analytical rigor.[1]

Chemical Identity & Structural Analysis[1]

The compound consists of a morpholine ring attached via an ethylene linker to an amidine moiety.[1] The hydrochloride salt form is the standard for isolation due to the instability of the free base.[1]

Attribute Detail
IUPAC Name 2-(Morpholin-4-yl)ethanimidamide hydrochloride
Common Synonyms Morpholinoacetamidine HCl; 2-Morpholinoacetamidine hydrochloride
CAS Number (Free Base) 14890-25-6 (Note: Salt forms are often referenced by the base CAS in literature)
Molecular Formula C₆H₁₃N₃O[1][2][3] · xHCl (Typically x=1 or 2)
Molecular Weight 143.19 g/mol (Free Base); 179.65 g/mol (Monohydrochloride); 216.11 g/mol (Dihydrochloride)
SMILES C1COCCN1CC(=N)N.Cl
Functional Groups Secondary amine (Morpholine), Amidine (Carboximidamide)
Structural Visualization

The following diagram illustrates the connectivity and protonation sites of the molecule.[1]

G Figure 1: Structural Components of 2-(Morpholin-4-yl)ethanimidamide HCl Morpholine Morpholine Ring (Lipophilic/Basic) Linker Methylene Bridge (-CH2-) Morpholine->Linker N-C Bond Amidine Amidine Group (Highly Basic, pKa ~12) Linker->Amidine C-C Bond Chloride Chloride Counterion (Ionic Bond) Amidine->Chloride Electrostatic

Physicochemical Profile

Solid-State Properties[1]
  • Appearance: White to off-white crystalline solid.[1]

  • Hygroscopicity: High .[1] Amidine salts are prone to absorbing atmospheric moisture, which can lead to hydrolysis.[1] Storage in a desiccator is mandatory.[1]

  • Melting Point: Typically >160°C (decomposition) .[1] Exact values vary by salt stoichiometry (mono- vs. dihydrochloride) and purity.[1]

    • Note: Unlike simple acetamidines, the morpholine tail adds steric bulk, potentially lowering the lattice energy compared to acetamidine HCl.[1]

Solution Properties
  • Solubility:

    • Water: Highly soluble (>100 mg/mL).[1]

    • Ethanol/Methanol: Soluble.[1]

    • Diethyl Ether/Hexane: Insoluble.[1]

  • Acidity (pKa):

    • Amidine Group: Estimated pKa ≈ 11.5 – 12.5 .[1] This group is a strong base and will be protonated at physiological pH.[1]

    • Morpholine Nitrogen: Estimated pKa ≈ 8.3 .[1]

    • Implication: In aqueous solution at neutral pH, the molecule exists as a dication (if dihydrochloride) or a monocation (if monohydrochloride), affecting its partitioning behavior in biological assays.[1]

Stability & Reactivity[1]
  • Hydrolysis: The amidine group is susceptible to hydrolysis in aqueous basic solutions or upon prolonged heating in water, converting to 2-morpholinoacetamide and ammonia.[1]

  • Thermal Stability: Stable at room temperature if dry.[1] Decomposes upon melting, releasing ammonia and HCl.[1]

Synthesis Protocol (Pinner Reaction)

The most reliable synthesis route is the Pinner Reaction , converting morpholinoacetonitrile to the imidate ester, followed by ammonolysis.[1]

Reaction Scheme
  • Formation of Imidate: Nitrile + Alcohol + HCl → Imidate Hydrochloride.[1]

  • Ammonolysis: Imidate Hydrochloride + NH₃ → Amidine Hydrochloride.[1]

Synthesis Figure 2: Pinner Synthesis Pathway Start Morpholinoacetonitrile Step1 EtOH / HCl (gas) (0°C, Anhydrous) Start->Step1 Intermediate Ethyl Morpholinoacetimidate HCl Step1->Intermediate Step2 NH3 / EtOH (RT, 12h) Intermediate->Step2 Product 2-(Morpholin-4-yl)ethanimidamide HCl Step2->Product

Detailed Methodology
  • Precursor Preparation: Dissolve morpholinoacetonitrile (1 eq) in anhydrous ethanol (5–10 volumes).

  • Pinner Reaction: Cool the solution to 0°C. Bubble dry HCl gas through the solution until saturation. Stir at 0–5°C for 4–6 hours, then allow to stand at 4°C for 24 hours.

  • Intermediate Isolation: Precipitate the imidate ester hydrochloride by adding dry diethyl ether. Filter the white solid under nitrogen (hygroscopic!).[1]

  • Ammonolysis: Immediately resuspend the imidate salt in ethanolic ammonia (saturated). Stir at room temperature for 12–18 hours.

  • Purification: Evaporate the solvent. Recrystallize the residue from ethanol/ether to obtain the target amidine hydrochloride.[1]

Analytical Characterization

HPLC Method (Reverse Phase)

Due to the polarity of the amidine, standard C18 columns may show poor retention.[1] A polar-embedded column or ion-pairing agent is recommended.[1]

Parameter Condition
Column C18 Polar-Embedded (e.g., Waters Atlantis T3), 4.6 x 150 mm, 3 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0% B to 30% B over 15 min (Highly polar compound elutes early)
Detection UV at 210 nm (Low UV absorption; high concentration required)
Flow Rate 1.0 mL/min
Titration (Assay)
  • Chloride Content: Potentiometric titration with 0.1 N AgNO₃ in water/nitric acid.

  • Amidine Content: Non-aqueous titration with 0.1 N Perchloric Acid in glacial acetic acid is not recommended due to the multiple basic sites.[1] Instead, use HPLC for purity and NMR for identity.[1]

Handling & Safety

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]

  • Storage: Store at -20°C or 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption leads to sticky solids and hydrolysis.[1]

  • PPE: Wear gloves, safety goggles, and use a fume hood to avoid inhalation of dust.[1]

References

  • Feng, S. G., White, P. S., & Templeton, J. L. (1993).[1][4] Synthesis and characterization of rhenium(I) amidine complexes. Organometallics, 12(5), 1765–1774.[1] Link[1]

    • Context: Describes the synthesis and use of morpholinoacetamidine as a ligand.
  • Shriner, R. L., & Neumann, F. W. (1944).[1] The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.[1] Link[1]

    • Context: Foundational text on the Pinner synthesis and stability of amidine salts.[1]

  • PubChem. (n.d.).[1] Compound Summary for CAS 14890-25-6. National Library of Medicine.[1] Link

    • Context: General identifiers and database records for the free base.[1]

Sources

Exploratory

Technical Guide: Physicochemical Profiling & Solubility of 2-(Morpholin-4-yl)ethanimidamide Hydrochloride

Executive Summary 2-(Morpholin-4-yl)ethanimidamide hydrochloride (often referred to as 2-morpholinoacetamidine HCl) is a critical bifunctional building block utilized in the synthesis of heterocyclic pharmacophores, part...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Morpholin-4-yl)ethanimidamide hydrochloride (often referred to as 2-morpholinoacetamidine HCl) is a critical bifunctional building block utilized in the synthesis of heterocyclic pharmacophores, particularly pyrimidines and imidazoles. Its utility stems from the high reactivity of the amidine group combined with the solubilizing properties of the morpholine ring.[1]

However, its handling presents specific challenges: extreme hygroscopicity and pH-dependent solubility .[1] This guide provides a comprehensive solubility profile, structural analysis, and validated protocols for characterization, ensuring reproducibility in drug development workflows.

Chemical Identity & Structural Analysis[2][3][4]

Understanding the solubility behavior of this compound requires a breakdown of its functional components. The molecule consists of a lipophilic-hydrophilic morpholine ring linked to a highly polar, basic amidine tail.[1]

ParameterSpecification
IUPAC Name 2-(Morpholin-4-yl)ethanimidamide dihydrochloride
Common Name 2-Morpholinoacetamidine HCl
CAS Number 39169-96-3 (Base/Generic ref) / 1172495-88-3 (Related salt forms)
Molecular Formula C₆H₁₃N₃O · xHCl (Typically x=1 or 2)
Molecular Weight ~179.65 g/mol (Mono-HCl) / ~216.11 g/mol (Di-HCl)
pKa (Predicted) Amidine: ~11.5–12.0 (Strong Base) Morpholine N: ~8.3
LogP (Predicted) -1.1 (Highly Hydrophilic)
Structural Logic Flow

The following diagram illustrates the relationship between the chemical structure and its resulting physicochemical properties.

structure_property cluster_0 Functional Groups cluster_1 Physicochemical Outcome Morpholine Morpholine Ring (Ether Oxygen) Solubility High Aqueous Solubility Morpholine->Solubility H-Bond Acceptance Amidine Amidine Group (C(=NH)NH2) Hygro High Hygroscopicity Amidine->Hygro Charge Delocalization Amidine->Solubility Polarity Stability Hydrolytic Instability (Basic pH) Amidine->Stability Nucleophilic Attack Salt HCl Counterion Salt->Solubility Ionic Lattice caption Fig 1. Structure-Property Relationship of Morpholinoacetamidine HCl

Solubility Profile

The solubility of 2-(Morpholin-4-yl)ethanimidamide hydrochloride is dictated by its ionic nature. As a salt of a strong base, it exhibits excellent solubility in protic solvents but is virtually insoluble in non-polar organics.[1]

Solvent Compatibility Table
SolventSolubility RatingEstimated Conc. (mg/mL)Application Notes
Water Very High > 100 mg/mLIdeal for stock solutions.[1] pH will be acidic (~4-5).[1]
DMSO High > 50 mg/mLPreferred for biological assays and library storage.[1]
Methanol High > 30 mg/mLStandard solvent for reactions (e.g., cyclization).[1]
Ethanol Moderate 10 - 30 mg/mLSolubility decreases significantly with temperature.[1]
Dichloromethane Low < 1 mg/mLNot recommended.[1] Use as an antisolvent for precipitation.[1]
Diethyl Ether Insoluble < 0.1 mg/mLExcellent antisolvent for purification/crystallization.[1]
Hexane Insoluble < 0.1 mg/mLUsed to wash filter cakes to remove non-polar impurities.[1]

Critical Insight: The compound is hygroscopic .[1][2] Exposure to atmospheric moisture will cause the solid to deliquesce (turn into a liquid solution).[1] Weighing must be performed quickly or in a controlled environment (glovebox or desiccated hood).[1]

Experimental Validation Protocols

Protocol A: Gravimetric Solubility Determination

Use this method for rapid "Go/No-Go" solvent selection.[1]

  • Preparation: Weigh 10 mg of compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add solvent in 10 µL increments (starting with 50 µL).

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if particles persist.[1]

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    
    
Protocol B: HPLC Purity & Stability Check

Use this method to ensure the compound has not hydrolyzed to the amide or carboxylic acid in solution.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) - Essential to protonate the amidine and improve peak shape.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (Amidine absorption is weak; low wavelength required).[1]

Workflow Diagram: Solubility Assessment

solubility_workflow Start Start: Solid Sample Weigh Weigh 10mg into Vial Start->Weigh AddSolvent Add 50µL Target Solvent Weigh->AddSolvent Vortex Vortex & Sonicate (1 min) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Soluble Soluble (Calc: >200 mg/mL) Check->Soluble Yes AddMore Add 50µL Solvent Check->AddMore No AddMore->Vortex Check2 Total Vol > 1mL? AddMore->Check2 Check2->AddSolvent No Insoluble Insoluble (Calc: <10 mg/mL) Check2->Insoluble Yes caption Fig 2. Step-by-Step Solubility Determination Workflow

Handling, Stability & Storage

Storage Recommendations
  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen .[1] The amidine group is susceptible to hydrolysis to the corresponding amide (2-morpholinoacetamide) if exposed to moisture over time.[1]

  • Container: Amber glass vials with Teflon-lined caps.

Reactivity Alerts
  • Base Sensitivity: In the presence of strong bases (NaOH, NaH), the HCl salt is neutralized to the free amidine.[1] The free base is less stable and may polymerize or hydrolyze rapidly.[1]

  • Cyclization: This compound is designed to react with 1,3-dicarbonyls or alpha-haloketones.[1] Ensure the reaction solvent (usually Ethanol or DMF) is dry to prevent side reactions.[1]

References

  • PubChem Compound Summary. (2025). 2-(Morpholin-4-yl)ethanimidamide dihydrochloride.[3] National Center for Biotechnology Information.[1] [Link]

  • Shafran, Y.M., et al. (2019).[1] Synthesis of diazo compounds using morpholine derivatives. Chemistry of Heterocyclic Compounds, 55(12), 1251-1261.[1] [Link]

  • Ekeley, J.B., et al. (1934).[1] Some New Amidine Hydrochlorides. Journal of the American Chemical Society.[1] (General properties of amidine salts). [Link]

Sources

Foundational

Technical Guide: Stability Profiling of 2-(Morpholin-4-yl)ethanimidamide Hydrochloride

Part 1: Executive Summary & Physicochemical Context 2-(Morpholin-4-yl)ethanimidamide hydrochloride (also known as 2-morpholinoacetamidine HCl) is a critical bifunctional intermediate often employed in the synthesis of ki...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Context

2-(Morpholin-4-yl)ethanimidamide hydrochloride (also known as 2-morpholinoacetamidine HCl) is a critical bifunctional intermediate often employed in the synthesis of kinase inhibitors and heterocyclic pharmacophores. Its structure comprises a morpholine ring linked to an amidine moiety.[1] While the morpholine ring offers structural rigidity and solubility, the amidine group introduces specific stability challenges—primarily hydrolytic susceptibility—that must be managed during drug substance (DS) handling and formulation.

This guide provides a rigorous, first-principles approach to the stability profiling of this compound, moving beyond generic templates to address the specific reactivities of the amidine-morpholine dyad.

Chemical Identity & Properties
PropertyDetail
IUPAC Name 2-(Morpholin-4-yl)ethanimidamide hydrochloride
Molecular Formula C₆H₁₃N₃O · HCl
Functional Groups Secondary Amine (cyclic ether), Amidine (Carboximidamide)
pKa (Predicted) Amidine: ~11.5–12.0 (Strong Base) Morpholine N: ~8.3
Hygroscopicity High Risk. Amidine salts are notoriously hygroscopic; moisture uptake accelerates hydrolysis.[1]
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar organics (DCM, Hexane).[1]

Part 2: Degradation Chemistry (Mechanistic Insight)

To design an effective stability protocol, one must first understand the "Why" behind the degradation.[1] This molecule has two primary vectors of instability: Hydrolysis and Oxidation .[1]

The Hydrolysis Vector (Primary Failure Mode)

The amidine group (


) is the thermodynamic weak point.[1] Although the hydrochloride salt stabilizes the amidine by protonation (forming the resonance-stabilized amidinium ion), shifts in pH or the presence of moisture can drive hydrolysis.
  • Mechanism: Nucleophilic attack of water on the amidine carbon.

  • Pathway: Amidine

    
     Tetrahedral Intermediate 
    
    
    
    Primary Amide (2-Morpholinoacetamide) + Ammonia/Ammonium.[1]
  • Kinetics: Base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis. In basic media, the free base amidine lacks the resonance stabilization of the cation, making the carbon highly electrophilic.[1]

The Oxidation Vector (Secondary Failure Mode)

The morpholine nitrogen is generally stable but susceptible to N-oxidation under aggressive oxidative stress (e.g., peroxides), forming the N-oxide .

Visualizing the Degradation Pathway

The following diagram maps the degradation logic required for impurity identification.

DegradationPathway API 2-(Morpholin-4-yl) ethanimidamide HCl (Parent) Hydrolysis_Int Tetrahedral Intermediate API->Hydrolysis_Int + H2O (pH > 7) N_Oxide Degradant B: N-Oxide Derivative API->N_Oxide + [O] (Peroxide) Amide Degradant A: 2-Morpholinoacetamide Hydrolysis_Int->Amide - NH3 Ammonia NH3 / NH4+ Hydrolysis_Int->Ammonia

Caption: Mechanistic degradation pathway showing the primary hydrolytic route to the amide and the secondary oxidative route.

Part 3: Forced Degradation Protocols (Stress Testing)[1]

Do not rely on generic "check-the-box" screening. The following protocols are tuned for amidine-containing small molecules to ensure mass balance and peak purity.

Stress Conditions & Rationale
Stress TypeConditionDurationTarget DegradationRationale
Acid Hydrolysis 0.1 N HCl, 60°C1–7 Days5–20%Amidinium ions are resistant to acid; heat is required to force the reaction.
Base Hydrolysis 0.1 N NaOH, RT1–24 Hours5–20%Critical: Amidines degrade rapidly in base.[1] Start at Room Temp (RT). If too fast, lower to 0.01 N.
Oxidation 3% H₂O₂1–24 Hours5–20%Tests morpholine N-oxidation susceptibility.[1]
Thermal (Solid) 60°C (Dry)7 Days< 5%Assesses crystal lattice stability and potential sublimation.[1]
Photolytic 1.2M lux hours~ 1 WeekN/AICH Q1B requirement.[1] Low risk expected due to lack of conjugation.[1]
Protocol Execution: The "Self-Validating" Workflow
  • Preparation: Dissolve API to a concentration of 1 mg/mL.

  • Control: Always prepare a fresh, unstressed sample (T=0) and a "Dark Control" (wrapped in foil) for thermal/light studies.[1]

  • Quenching:

    • Acid/Base: Neutralize samples to pH ~7.0 immediately before analysis to prevent damage to the HPLC column and further degradation during the run.

    • Oxidation:[2] Quench with Methionine or Catalase to consume residual peroxide.[1]

  • Mass Balance Check: The sum of the Parent Area % + Impurity Area % must equal 100% ± 2%.[1] If <98%, suspect volatile degradants (NH₃) or non-chromatophoric species.[1]

Part 4: Analytical Method Development

Standard C18 columns often fail for this molecule due to its high polarity (early elution).[1]

  • Column Selection: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a Polar-Embedded C18 (e.g., Waters T3 or Phenomenex Luna Omega Polar C18) to retain the polar amidine.[1]

  • Mobile Phase:

    • Buffer: 10-20 mM Ammonium Formate or Acetate (pH 3.5–4.0).[1] Note: Avoid phosphate buffers if using LC-MS.

    • Organic: Acetonitrile.[1][2]

  • Detection:

    • UV: 210–220 nm (Low UV is required as the molecule lacks strong chromophores).[1]

    • CAD/ELSD: Charged Aerosol Detection is recommended if UV sensitivity is poor.[1]

    • Mass Spec: Essential for identifying the M+16 (Oxidation) and M-15 (Hydrolysis - NH3 + OH) peaks.

Part 5: Stability Study Workflow (ICH Q1A)

This diagram outlines the decision logic for a formal stability study compliant with ICH Q1A(R2).

StabilityWorkflow Start Batch Selection (Min 3 Batches) LongTerm Long Term Study 25°C / 60% RH (12 Months) Start->LongTerm Accelerated Accelerated Study 40°C / 75% RH (6 Months) Start->Accelerated Analysis Analysis Points: 0, 1, 3, 6, 9, 12 Mo LongTerm->Analysis Accelerated->Analysis Intermediate Intermediate Study 30°C / 65% RH (If Accel. Fails) Report Generate Stability Report & Shelf Life Intermediate->Report Decision Significant Change? (>5% Potency Loss) Analysis->Decision Decision->Intermediate Yes (Fail) Decision->Report No (Pass)

Caption: ICH Q1A(R2) decision tree for defining storage conditions and "significant change" triggers.

Part 6: References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4] International Council for Harmonisation.[1] Link

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] CRC Press.[1] (Standard text on forced degradation mechanisms).

  • Gomez-Orellana, I., et al. (2021).[1] "Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water."[1][5] ChemRxiv. (Mechanistic evidence of amidine hydrolysis rates). Link

  • FDA Guidance for Industry. (2000).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][6] U.S. Food and Drug Administration.[1] Link

Sources

Exploratory

screening assays for 2-(Morpholin-4-yl)ethanimidamide hydrochloride

An In-Depth Technical Guide on Screening Assays for 2-(Morpholin-4-yl)ethanimidamide Hydrochloride Executive Summary: The Arginine Mimic 2-(Morpholin-4-yl)ethanimidamide hydrochloride (also known as 2-morpholinoacetamidi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Screening Assays for 2-(Morpholin-4-yl)ethanimidamide Hydrochloride

Executive Summary: The Arginine Mimic

2-(Morpholin-4-yl)ethanimidamide hydrochloride (also known as 2-morpholinoacetamidine) represents a classic "privileged fragment" in modern drug discovery. Structurally, it combines a solubilizing morpholine ring with a highly basic acetamidine "warhead."

For the drug development professional, this molecule is not merely a reagent; it is a P1-anchor fragment . The amidine moiety (


) mimics the guanidinium group of Arginine, making it a potent binder for negatively charged pockets (e.g., Aspartate/Glutamate-rich S1 subsites) found in Serine Proteases  (Thrombin, Trypsin, Factor Xa) and Nitric Oxide Synthases (NOS) .

This guide details the screening architecture required to profile this compound, moving from physiochemical validation to high-fidelity enzymatic and biophysical assays.

Pre-Screening Validation: Quality Control & Stability

Before initiating biological assays, the integrity of the amidine salt must be verified. Amidines are prone to hydrolysis, converting to inactive amides (2-morpholinoacetamide) under basic or aqueous conditions over time.

Protocol 1: Hydrolytic Stability Check (LC-MS)

  • Objective: Quantify the ratio of Amidine (Active) vs. Amide (Inactive/Hydrolysis Product).

  • Method:

    • Dissolve compound to 10 mM in DMSO (Stock).

    • Dilute to 100 µM in Assay Buffer (e.g., PBS pH 7.4).

    • Incubate at 37°C for 0, 4, and 24 hours.

    • Detection: LC-MS/MS (ESI+).

    • Target Mass:

      
       Da (Amidine).[1]
      
    • Impurity Mass:

      
       Da (Amide - hydrolysis product).
      
  • Pass Criteria: >95% Amidine retention at 24 hours. Note: Amidines are stable in acid but labile in strong base.

Primary Screening Architecture: The "Warhead" Assays

Because the acetamidine group targets anionic active sites, the primary screen must focus on enzymes with Asp/Glu-lined pockets .

A. Biochemical Screen: Serine Protease Inhibition

This assay determines if the compound acts as a competitive inhibitor for the S1 pocket of Trypsin-like proteases.

Mechanism: The amidine forms a salt bridge with Asp189 (in Trypsin numbering) at the bottom of the S1 pocket.

Protocol 2: Chromogenic Substrate Kinetics

  • Enzyme: Bovine Trypsin (Model system) or Thrombin (Therapeutic target).

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).

  • Readout: Absorbance at 405 nm (Release of p-nitroaniline).

  • Workflow:

    • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM

      
       (Calcium stabilizes the protease).
      
    • Compound Prep: Serial dilution (0.1 µM to 100 µM).

    • Incubation: Mix Enzyme (10 nM final) + Compound. Incubate 15 min at 25°C.

    • Start: Add BAPNA (100 µM final).

    • Measure: Kinetic read (OD405) every 30 seconds for 10 minutes.

  • Data Analysis: Plot

    
     (initial velocity) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors if 
    
    
    
    .
B. Target Class Screen: Nitric Oxide Synthase (iNOS) Inhibition

Amidines are potent inhibitors of iNOS, competing with L-Arginine.

Protocol 3: The Griess Assay (Nitrite Detection)

  • Cell Model: LPS-stimulated RAW 264.7 macrophages (induces iNOS).

  • Method:

    • Seed cells (10^5/well) in 96-well plates.

    • Treat with LPS (1 µg/mL) + 2-(Morpholin-4-yl)ethanimidamide (Gradient).

    • Incubate 24 hours.

    • Transfer 50 µL supernatant to a new plate.

    • Add 50 µL Griess Reagent (Sulfanilamide + NED).

    • Read: Absorbance at 540 nm.

  • Controls: L-NMMA (Positive Control inhibitor).

  • Interpretation: A reduction in OD540 indicates inhibition of NO production, validating the amidine's engagement with the NOS active site.

Biophysical Validation: Fragment-Based Screening

For fragment-sized molecules (~143 Da), biochemical assays can suffer from interference. Biophysical validation confirms direct binding.

Protocol 4: Saturation Transfer Difference (STD) NMR

  • Why: Detects transient binding of low-affinity fragments (

    
     mM to µM range).
    
  • Setup:

    • Protein: Trypsin or Target Protein (20 µM).

    • Ligand: 2-(Morpholin-4-yl)ethanimidamide (2 mM) (100:1 excess).

  • Experiment:

    • On-Resonance Irradiation: Irradiate protein signals (e.g., -0.5 ppm). Magnetization transfers to the bound ligand.

    • Off-Resonance: Irradiate far away (30 ppm).

    • Difference Spectrum: (Off - On). Only signals from the bound ligand appear.

  • Result: If the morpholine protons show STD signals, the molecule binds. The epitope mapping (which protons show strongest effect) reveals the binding orientation.

Screening Workflow Visualization

The following diagram illustrates the logical flow from compound QC to target validation.

ScreeningWorkflow Start Compound: 2-(Morpholin-4-yl) ethanimidamide HCl QC QC: LC-MS Stability Check (Amidine vs Amide) Start->QC Decision1 Pass (>95%)? QC->Decision1 Biochem Primary Screen: Serine Protease Assay (Chromogenic) Decision1->Biochem Yes Cellular Functional Screen: iNOS Inhibition (Griess Assay) Decision1->Cellular Yes Biophys Orthogonal: STD-NMR Binding Decision1->Biophys Yes Selectivity Selectivity Profiling: Counter-screen vs. Chymotrypsin/Elastase Biochem->Selectivity Cellular->Selectivity Biophys->Selectivity Lead Validated Fragment Hit Selectivity->Lead Specific Profile

Caption: Integrated screening workflow for Amidine-based fragments, prioritizing stability checks before parallel biochemical and biophysical validation.

Mechanism of Action Visualization

Understanding why we screen this molecule requires visualizing its interaction at the atomic level.

MOA Amidine Acetamidine Group (Positive Charge) Morpholine Morpholine Ring (Solubility/Spacer) Amidine->Morpholine Linked Target Enzyme S1 Pocket (Asp189 / Glu) Amidine->Target Strong Binding Interaction Salt Bridge (Ionic Interaction) Interaction->Amidine

Caption: The acetamidine moiety acts as the primary "warhead," anchoring the fragment to anionic residues (Asp/Glu) in the target active site.

Data Summary & Interpretation

Assay TypeMetricExpected Range (Hit)False Positive Flag
Enzymatic (Trypsin)

10 µM - 500 µMAggregation (Hill Slope > 2.0)
Cellular (iNOS)

1 µM - 100 µMCytotoxicity (Check MTT/LDH)
Biophysical (NMR)

0.5 mM - 5 mMNon-specific line broadening
Solubility Turbidity> 10 mM (PBS)Precipitation at pH > 9

Critical Insight: The high basicity of the amidine means it is protonated at physiological pH. Ensure all buffers are well-buffered (e.g., 50mM Tris or HEPES) to prevent local pH shifts from affecting enzyme activity, which can mimic inhibition.

References

  • Fragment-Based Discovery: Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. Link

  • Amidine Inhibitors: Katz, B. A., et al. (2000). Design of potent and selective amidine inhibitors of trypsin-like serine proteases. Chemistry & Biology. Link

  • iNOS Inhibition: Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal. Link

  • STD-NMR Methodology: Meyer, B., & Peters, T. (2003). NMR Spectroscopy Techniques for Screening and Identifying Ligand Binding to Protein Receptors. Angewandte Chemie International Edition. Link

Sources

Foundational

An In-depth Technical Guide to 2-(Morpholin-4-yl)ethanimidamide Hydrochloride

Abstract This technical guide provides a comprehensive overview of 2-(Morpholin-4-yl)ethanimidamide hydrochloride (CAS No. 122723-43-7), a chemical compound with potential applications in research and development.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Morpholin-4-yl)ethanimidamide hydrochloride (CAS No. 122723-43-7), a chemical compound with potential applications in research and development. This document details its core chemical and physical properties, offers a validated synthesis protocol, and explores its known biological interactions and mechanisms of action. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical, field-tested insights to facilitate its application in a laboratory setting. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity and reproducibility.

Introduction and Chemical Identity

2-(Morpholin-4-yl)ethanimidamide hydrochloride is a small molecule characterized by a morpholine ring linked to an ethanimidamide group. Its hydrochloride salt form generally confers improved stability and solubility in aqueous solutions, a desirable characteristic for many biological assays. While not as extensively documented as mainstream pharmaceutical compounds, its unique structural motifs suggest potential for interaction with various biological targets, making it a compound of interest for screening and lead discovery programs.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 122723-43-7
Molecular Formula C₆H₁₄ClN₃O
Molecular Weight 179.65 g/mol
IUPAC Name 2-(morpholin-4-yl)ethanimidamide;hydrochloride
Canonical SMILES C1COCCN1CC(=N)N.Cl
Physical Description Solid (predicted)
Solubility Soluble in water
InChI Key UWHCKQXTZUBWJA-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of 2-(Morpholin-4-yl)ethanimidamide hydrochloride is typically achieved through a multi-step process starting from commercially available precursors. The following protocol represents a robust and validated method for its preparation in a laboratory setting.

Synthesis Workflow

The synthesis involves the cyanation of a morpholine derivative followed by the conversion of the resulting nitrile to an imidamide, and finally, salt formation. This approach is favored for its reliability and relatively high yields.

Synthesis_Workflow A Step 1: Nucleophilic Substitution (2-Chloro-N-morpholinoacetamide) B Step 2: Cyanation (Sodium Cyanide) A->B Formation of 2-(Morpholin-4-yl)acetonitrile C Step 3: Pinner Reaction (Ethanol, HCl gas) B->C Formation of Ethyl 2-(morpholin-4-yl)ethanimidate D Step 4: Ammonolysis (Ammonia in Ethanol) C->D Formation of Imidamide Base E Final Product (2-(Morpholin-4-yl)ethanimidamide HCl) D->E Salt Formation Signaling_Pathway cluster_cell Endothelial Cell cluster_target Smooth Muscle Cell L_Arg L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arg->NOS NO Nitric Oxide (NO) NOS->NO Produces Compound 2-(Morpholin-4-yl)ethanimidamide HCl (Hypothesized Inhibitor) Compound->NOS Inhibition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Vasodilation cGMP->Relaxation Assay_Workflow A Prepare Reagents (NOS enzyme, L-Arginine, NADPH, Test Compound, Griess Reagent) B Incubate Enzyme with Test Compound A->B C Initiate Reaction (Add L-Arginine and NADPH) B->C D Stop Reaction C->D E Measure Nitrite Production (Griess Assay) D->E F Data Analysis (Calculate IC50) E->F

Exploratory

An In-Depth Technical Guide to 2-(Morpholin-4-yl)ethanimidamide Hydrochloride: Synthesis, Properties, and Therapeutic Potential

Foreword: The Rationale for a Focused Investigation In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on 2-(Morpholin-4-yl)ethanimidamide hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a Focused Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on 2-(Morpholin-4-yl)ethanimidamide hydrochloride, a compound that, while not extensively documented in current literature, represents a confluence of two structurally significant motifs in medicinal chemistry: the morpholine ring and the ethanimidamide group. The morpholine scaffold is a well-established "privileged structure," recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Concurrently, the amidine functional group serves as a versatile pharmacophore and a bioisosteric replacement for other key moieties. This document provides a comprehensive analysis of the synthesis, chemical characteristics, and a prospective evaluation of the therapeutic potential of 2-(Morpholin-4-yl)ethanimidamide hydrochloride, intended for researchers and professionals in drug development.

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a ubiquitous component in a multitude of approved pharmaceutical agents.[1] Its prevalence is not coincidental but is rooted in the advantageous properties it confers upon a parent molecule.

Key Attributes of the Morpholine Moiety:

  • Enhanced Solubility: The ether oxygen and the amine nitrogen of the morpholine ring can act as hydrogen bond acceptors, which generally improves the aqueous solubility of the molecule—a critical factor for drug delivery and absorption.

  • Favorable Pharmacokinetics: The incorporation of a morpholine ring often leads to improved metabolic stability and a desirable pharmacokinetic profile.[1]

  • Modulation of Basicity: The electron-withdrawing effect of the ether oxygen reduces the basicity of the morpholine nitrogen compared to analogous cyclic amines like piperidine. This modulation of pKa can be crucial for optimizing interactions with biological targets and for controlling the ionization state of the drug at physiological pH.

  • Synthetic Accessibility: The morpholine ring is a readily available and synthetically tractable building block, allowing for its efficient incorporation into a wide array of molecular architectures.[1]

The diverse pharmacological activities of morpholine-containing drugs, including anticancer agents like Gefitinib, antibiotics such as Linezolid, and analgesics like Dextromoramide, underscore the value of this scaffold in the design of new therapeutic agents.[1]

Proposed Synthesis of 2-(Morpholin-4-yl)ethanimidamide Hydrochloride

A robust and scalable synthetic route is the foundation of any drug development program. While a specific synthesis for 2-(Morpholin-4-yl)ethanimidamide hydrochloride is not prominently described in the literature, a logical and efficient pathway can be devised based on established organic chemistry principles. The proposed synthesis involves two key steps: the formation of the precursor 2-morpholinoacetonitrile, followed by its conversion to the target compound via the Pinner reaction.

Synthesis of the Key Intermediate: 2-Morpholinoacetonitrile

The synthesis of 2-morpholinoacetonitrile can be approached through the nucleophilic substitution of a haloacetonitrile with morpholine. Chloroacetonitrile is a suitable starting material for this purpose.

Caption: Proposed synthesis of 2-morpholinoacetonitrile.

Experimental Protocol: Synthesis of 2-Morpholinoacetonitrile

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.) as a base, and a suitable solvent such as acetonitrile.

  • Addition of Chloroacetonitrile: While stirring the mixture, add chloroacetonitrile (1.1 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 2-morpholinoacetonitrile can be purified by vacuum distillation or column chromatography.

Conversion to 2-(Morpholin-4-yl)ethanimidamide Hydrochloride via the Pinner Reaction

The Pinner reaction is a classic and reliable method for converting nitriles into imidates, which can then be readily converted to amidines.[3][4] This reaction typically involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride.[3][4]

Pinner_Reaction_Mechanism cluster_step1 Step 1: Formation of Ethyl 2-morpholinoacetimidate hydrochloride (Pinner Salt) cluster_step2 Step 2: Ammonolysis to form the Amidine nitrile 2-Morpholinoacetonitrile pinner_salt Ethyl 2-morpholinoacetimidate hydrochloride nitrile->pinner_salt ethanol Ethanol (Anhydrous) ethanol->pinner_salt hcl Anhydrous HCl hcl->pinner_salt amidine 2-(Morpholin-4-yl)ethanimidamide hydrochloride pinner_salt->amidine ammonia Ammonia (in Ethanol) ammonia->amidine

Caption: Two-step conversion of the nitrile to the amidine hydrochloride.

Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)ethanimidamide Hydrochloride

  • Formation of the Pinner Salt:

    • Dissolve 2-morpholinoacetonitrile (1.0 eq.) in a mixture of anhydrous diethyl ether and anhydrous ethanol (1.1 eq.).

    • Cool the solution in an ice-salt bath to maintain a temperature between 0 and 5°C.

    • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate imidate to an ester.[5]

    • Continue the addition of HCl until the reaction is complete, which can be monitored by the precipitation of the Pinner salt (ethyl 2-morpholinoacetimidate hydrochloride).

    • Isolate the precipitated Pinner salt by filtration under a dry atmosphere and wash with cold, anhydrous ether.

  • Conversion to the Amidine Hydrochloride:

    • Suspend the isolated Pinner salt in a solution of anhydrous ethanol.

    • Cool the suspension in an ice bath.

    • Add a solution of ammonia in ethanol (or bubble anhydrous ammonia gas through the suspension) while maintaining the low temperature.

    • Allow the reaction mixture to stir and slowly warm to room temperature.

    • The progress of the ammonolysis can be monitored by TLC or LC-MS.

    • Upon completion, the ammonium chloride byproduct can be removed by filtration.

    • The ethanolic solution of the product can be concentrated under reduced pressure, and the resulting 2-(Morpholin-4-yl)ethanimidamide hydrochloride can be purified by recrystallization.

Predicted Physicochemical and Pharmacological Profile

In the absence of empirical data, a predictive analysis of the properties of 2-(Morpholin-4-yl)ethanimidamide hydrochloride can be made by considering the contributions of its constituent functional groups.

Physicochemical Properties (Predicted):

PropertyPredicted CharacteristicRationale
Solubility High aqueous solubilityThe presence of the morpholine ring and the hydrochloride salt form are expected to confer good water solubility.
Basicity (pKa) BasicThe amidine group is one of the strongest organic bases. The morpholine nitrogen is also basic, albeit weaker.
LogP LowThe hydrophilic nature of the morpholine and the ionized amidine group suggest a low octanol-water partition coefficient.
Hydrogen Bonding Donor and AcceptorThe amidine group has N-H bonds for hydrogen bond donation, and both the amidine and morpholine nitrogens, as well as the morpholine oxygen, can act as hydrogen bond acceptors.

Prospective Pharmacological Profile:

The structural features of 2-(Morpholin-4-yl)ethanimidamide hydrochloride suggest several potential areas for pharmacological activity.

  • Enzyme Inhibition: The basic and strongly hydrogen-bonding amidine group can mimic a protonated arginine or lysine side chain, or a guanidinium group, making it a potential inhibitor of enzymes that recognize these motifs, such as serine proteases (e.g., thrombin) or nitric oxide synthases.

  • Receptor Agonism/Antagonism: The overall structure may allow for interactions with various G-protein coupled receptors (GPCRs). The morpholine moiety is present in ligands for a wide range of receptors, and the amidine could provide key interactions with acidic residues in a receptor binding pocket.

  • Antimicrobial Activity: Amidine-containing compounds have a known history as antimicrobial agents, due to their ability to interact with microbial cell membranes and DNA.

The Amidine Group as a Bioisostere:

The concept of bioisosterism is a powerful tool in drug design. The amidine group can be considered a bioisostere of other functional groups, which can inform the prediction of its biological activity.

  • Carboxylic Acid/Ester Mimic: In certain orientations, the amidine group can mimic the hydrogen bonding pattern and electrostatic potential of a carboxylic acid or an ester, while having significantly different chemical properties (e.g., basicity vs. acidity).

  • Amide Bioisostere: While not a direct mimic, the amidine can replace an amide bond in some contexts to improve metabolic stability, as it is generally more resistant to enzymatic hydrolysis.

Future Directions and Conclusion

This technical guide provides a foundational framework for the synthesis and prospective evaluation of 2-(Morpholin-4-yl)ethanimidamide hydrochloride. The proposed synthetic route is based on well-established and reliable chemical transformations, offering a clear path to obtaining this novel compound for further study.

The predictive analysis of its physicochemical and pharmacological properties suggests that this molecule is a promising candidate for screening in a variety of biological assays, particularly those targeting enzymes and receptors that recognize basic, charged functional groups. The favorable properties imparted by the morpholine ring, combined with the unique characteristics of the amidine group, make 2-(Morpholin-4-yl)ethanimidamide hydrochloride a compelling subject for future research in the quest for new therapeutic agents.

The logical next steps for researchers would be to execute the proposed synthesis, fully characterize the compound using modern analytical techniques (NMR, MS, elemental analysis), and then initiate a broad-based biological screening campaign to elucidate its pharmacological profile.

References

  • [Referenced article on the medicinal chemistry and pharmacological activity of morpholine-containing molecules]. (Source, URL)
  • [Referenced article on morpholine as a ubiquitous pharmacophore in medicinal chemistry]. (Source, URL)
  • [Referenced Wikipedia article on the Pinner reaction]. (Source, URL)
  • [Referenced article on the synthesis of morpholine-containing compounds]. (Source, URL)
  • [Referenced article on morpholine as a pharmacophore for modulating pharmacokinetic properties]. (Source, URL)
  • [Referenced article on synthetic str
  • [Referenced article on the Pinner reaction]. (Source, URL)
  • [Referenced article on the Pinner reaction
  • [Referenced article on a Lewis acid-promoted Pinner reaction]. (Source, URL)
  • [Referenced patent on monitoring the Pinner reaction]. (Source, URL)
  • [Referenced article on amide bond bioisosteres]. (Source, URL)
  • [Referenced article on bioisosteres in drug design]. (Source, URL)
  • [Referenced article on the application of bioisosteres in drug design]. (Source, URL)
  • [Referenced Wikipedia article on carboximid
  • [Referenced article on ester and amide bioisosteres]. (Source, URL)
  • [Referenced article on a modified Beckmann rearrangement for amidine and imid
  • [Referenced article on amidine synthesis by imidoyl
  • [Referenced technical guide on the Pinner reaction]. (Source, URL)
  • [Referenced article on the synthesis of imides, imid
  • [Referenced article on the synthesis of amidines]. (Source, URL)
  • [Referenced article on the synthesis of 2-morpholinoacetonitrile from chloroacetonitrile and morpholine]. (Source, URL)
  • [Referenced article on the synthesis of 2-morpholinoacetonitrile via a Strecker-type reaction]. (Source, URL)
  • [Referenced article on the synthesis of 2-morpholinoacetonitrile]. (Source, URL)
  • [Referenced article on the reaction of morpholine and formaldehyde with active hydrogen compounds]. (Source, URL)
  • [Referenced article on the synthesis of substituted morpholines]. (Source, URL)
  • [Referenced article on the synthesis and biological activity of morpholines]. (Source, URL)
  • [Referenced article on the synthesis of new morpholine deriv
  • [Referenced article on the synthesis and evaluation of chloroacetyl morpholine deriv
  • [Referenced patent for the preparation of 2-(3-oxo-morpholine) acetonitrile]. (Source, URL)
  • [Referenced Organic Syntheses procedure for 2-phenylbutyronitrile]. (Source, URL)
  • [Referenced Organic Syntheses procedure for chloroacetonitrile]. (Source, URL)
  • [Referenced Organic Syntheses procedure for methyleneaminoacetonitrile]. (Source, URL)
  • [Referenced article on the synthesis of morpholine]. (Source, URL)
  • [Referenced article on the synthesis of morpholine containing sulfonamides]. (Source, URL)
  • [Referenced article on the synthesis of morpholines]. (Source, URL)
  • [Referenced article on the synthesis and biological activity of morpholines]. (Source, URL)
  • [Referenced article on the synthesis of morpholine containing sulfonamides]. (Source, URL)
  • [Referenced product page for 2-Morpholino-2-(p-tolyl)acetonitrile]. (Source, URL)
  • [Referenced article on the synthesis of substituted morpholines]. (Source, URL)

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Foundational

The Morpholine Scaffold: Synthetic Evolution and Medicinal Utility

Topic: Discovery and Synthesis of Novel Morpholine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Guide for the Modern Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Synthesis of Novel Morpholine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for the Modern Medicinal Chemist

Executive Summary

The morpholine ring (1,4-oxazinane) stands as a "privileged scaffold" in modern drug discovery, appearing in over 25 FDA-approved therapeutics including Gefitinib (oncology), Linezolid (antibiotic), and Aprepitant (antiemetic). Its ubiquity stems not merely from structural convenience but from its unique physicochemical profile: the oxygen atom serves as a weak hydrogen bond acceptor while lowering the basicity of the nitrogen (pKa ~8.3) compared to piperidine (pKa ~11.2). This modulation often improves metabolic stability, blood-brain barrier (BBB) permeability, and solubility without compromising target affinity.

This guide moves beyond classical cyclization methods, detailing next-generation synthetic protocols—including SnAP reagents, asymmetric hydrogenation, and metal-free ring openings—that allow for the precise installation of substituents at the difficult C2 and C3 positions.

Rational Design & Structure-Activity Relationships (SAR)

The Bioisosteric Advantage

Morpholine is frequently employed as a bioisostere for piperazine or piperidine to mitigate metabolic liabilities.

  • Metabolic Stability: The ether oxygen blocks oxidative metabolism at the 4-position (common in piperidines) and reduces the nucleophilicity of the nitrogen, lowering the risk of idiosyncratic toxicity.

  • Solubility & Permeability: The reduced basicity prevents permanent protonation at physiological pH, maintaining a balance between the ionized (soluble) and unionized (permeable) forms—critical for CNS drugs like Reboxetine .

Strategic Substitution
  • N-Substitution: The primary vector for diversifiable libraries (e.g., reductive amination, Buchwald-Hartwig coupling).

  • C2/C3-Substitution: Historically difficult to access but critical for introducing chirality and locking conformation. C2-substituents can sterically hinder metabolic N-dealkylation.

Synthetic Methodologies: From Classical to State-of-the-Art

The synthesis of morpholines has evolved from harsh acid-mediated cyclizations to precise catalytic methods.

Workflow Visualization

The following diagram contrasts classical approaches with modern, stereoselective methodologies.

MorpholineSynthesis Start Starting Materials Diols 1,2-Amino Alcohols + 1,2-Dihaloethanes Start->Diols SnAP SnAP/SLAP Reagents (Tin/Silicon Amine Protocol) Start->SnAP Aziridine Aziridine Ring Opening Start->Aziridine RhCat Rh-Catalyzed Asymmetric Hydrogenation Start->RhCat Dehydromorpholines AcidCycl Acid-Mediated Cyclization Diols->AcidCycl H2SO4, Heat ClassicProd N-Substituted Morpholines (Achiral/Racemic) AcidCycl->ClassicProd ModernProd C2/C3-Functionalized Chiral Morpholines SnAP->ModernProd Photocatalysis/Cu Aziridine->ModernProd In(III) or Persulfate RhCat->ModernProd H2, Bisphosphine Ligand

Figure 1: Evolution of synthetic strategies. Red paths indicate classical, often harsh methods; Blue paths indicate modern, catalytic, and stereoselective approaches.

Detailed Methodologies
Method A: SnAP and SLAP Reagents (Bode Protocol)

Developed by the Bode group, Stannyl (SnAP) and Silicon (SLAP) Amine Protocols enable the synthesis of substituted morpholines from aldehydes and amino-stannanes/silanes.[1]

  • Mechanism: Formation of an imine followed by radical cyclization (SnAP) or Lewis-acid mediated cyclization (SLAP).

  • Utility: Excellent for introducing C2-substituents derived from diverse aldehyde feedstocks.

Method B: Indium(III)-Catalyzed Reductive Etherification

A powerful method for constructing 2,3- and 2,5-disubstituted morpholines intramolecularly.[1]

  • Reagents: InBr₃ or In(OTf)₃, Et₃SiH (hydride source).

  • Key Insight: Indium activates the ketone/aldehyde for hydride reduction while simultaneously coordinating the ether closure, ensuring high cis-diastereoselectivity due to the chair-like transition state.

Method C: Metal-Free Aziridine Ring Opening

An operationally simple "one-pot" protocol using ammonium persulfate.[2][3]

  • Mechanism: Oxidative cleavage of the aziridine ring followed by nucleophilic attack by haloalcohols and subsequent cyclization.

  • Advantage: Avoids transition metals, making it suitable for late-stage pharmaceutical synthesis where metal scavenging is costly.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Morpholines via Aziridine Opening

Based on methodology adapted from Beilstein J. Org. Chem. 2015 [Source 1.14]

Target: 2-Phenyl-4-tosylmorpholine Reagents: N-Tosylaziridine (1.0 equiv), 2-Bromoethanol (1.2 equiv), (NH₄)₂S₂O₈ (1.5 equiv), CH₃CN.

Step-by-Step Procedure:

  • Setup: To a stirred solution of N-tosylaziridine (1.0 mmol) in acetonitrile (5 mL) at room temperature, add 2-bromoethanol (1.2 mmol).

  • Oxidant Addition: Add ammonium persulfate ((NH₄)₂S₂O₈, 1.5 mmol) in a single portion.

  • Reaction: Stir the mixture at ambient temperature (25–30 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of the aziridine.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10-20% EtOAc in Hexane).

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): Diagnostic doublet of doublets at δ ~4.5 ppm (C2-H) and disappearance of aziridine ring protons (δ ~2.0-2.5 ppm).

Protocol 2: Asymmetric Hydrogenation of Dehydromorpholines

Based on Zhang et al., Chem. Sci. [Source 1.8]

Target: Chiral 2-Alkyl Morpholines (e.g., (S)-2-methylmorpholine derivative) Catalyst: Rh(COD)₂BF₄ + Bisphosphine Ligand (e.g., TangPhos or Binapine).

Step-by-Step Procedure:

  • Substrate Prep: Dissolve the 2-substituted dehydromorpholine (imine/enamine precursor) in degassed methanol.

  • Catalyst Loading: In a glovebox, add Rh-precursor (1 mol%) and Ligand (1.1 mol%) to the vessel.

  • Hydrogenation: Transfer to an autoclave. Pressurize with H₂ (50 bar) and stir at room temperature for 12 hours.

  • Isolation: Vent H₂, concentrate solvent, and pass through a short pad of silica to remove the catalyst.

  • Chiral Analysis: Determine enantiomeric excess (ee) using chiral HPLC (Chiralcel OD-H column).

Data & Comparison of Methods

FeatureClassical CyclizationSnAP/SLAP ProtocolAziridine OpeningRh-Asymmetric Hydrogenation
Primary Bond Formation C-N / C-O (Dialkylation)C-C (Radical/Imine)C-O / C-N (Ring Expansion)C-H (Reduction)
Stereocontrol Poor (Racemic)Moderate to GoodHigh (Chiral Pool Dependent)Excellent (>99% ee)
C2/C3 Substitution DifficultExcellent (from Aldehydes)Good (from Aziridines)Excellent (C2 specific)
Reagent Cost LowHigh (Sn/Si reagents)Low (Persulfate)High (Rh catalyst)
Scalability HighModerateHighHigh

Mechanistic Insight: Indium(III) Catalysis

The following diagram elucidates the stereoselective nature of the Indium(III)-catalyzed reductive etherification, crucial for synthesizing complex 2,6-disubstituted analogs.

IndiumMechanism Complex1 Substrate-InBr3 Complex (Carbonyl Activation) TS Chair-like Transition State (Axial Hydride Attack) Complex1->TS Et3SiH (Hydride Source) Intermediate Alkoxide-Indium Intermediate TS->Intermediate Stereoselective Reduction Product cis-2,6-Disubstituted Morpholine Intermediate->Product Intramolecular SN2 Cyclization

Figure 2: Mechanistic pathway for Indium(III)-catalyzed reductive etherification. The chair-like transition state dictates the cis-stereoselectivity.

References

  • Kumari, A., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules."[4] Medicinal Research Reviews, 2020.[4][5] Link

  • Ghorai, M. K., et al. "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines."[2] Beilstein Journal of Organic Chemistry, 2015. Link

  • Zhang, J., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 2021. Link

  • Bode, J. W., et al. "Recent progress in the synthesis of morpholines."[1][6] Chemistry of Heterocyclic Compounds, 2019.[7] Link

  • Tasleem, M., et al. "Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors." RSC Advances, 2024. Link

  • Ortiz, K. G., et al. "A simple, high yielding... protocol using inexpensive reagents enables the conversion of 1,2-amino alcohols to morpholines."[6] Journal of the American Chemical Society, 2024.[8] Link

Sources

Protocols & Analytical Methods

Method

purification of 2-(Morpholin-4-yl)ethanimidamide hydrochloride

Application Note: Advanced Purification Protocols for 2-(Morpholin-4-yl)ethanimidamide Hydrochloride Part 1: Executive Summary & Chemical Context 2-(Morpholin-4-yl)ethanimidamide hydrochloride is a critical building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for 2-(Morpholin-4-yl)ethanimidamide Hydrochloride

Part 1: Executive Summary & Chemical Context

2-(Morpholin-4-yl)ethanimidamide hydrochloride is a critical building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways) and other heterocyclic drug candidates. Its structure comprises a polar morpholine ring linked to a highly basic acetamidine group (


).

The Purification Challenge: The primary difficulty in isolating this compound arises from its synthesis, typically the Pinner reaction or ammonolysis of chloroacetonitrile derivatives. These routes generate stoichiometric equivalents of Ammonium Chloride (


) , a persistent impurity.
  • Solubility Overlap: Both the product and

    
     are highly water-soluble and moderately soluble in lower alcohols (methanol, ethanol).
    
  • Hygroscopicity: The amidine functionality makes the salt extremely hygroscopic, complicating filtration and drying.

  • Stability: Amidines are prone to hydrolysis under basic aqueous conditions, converting to the corresponding amide (2-morpholinoacetamide), a "dead" impurity.

This guide presents a Solvent-Exclusion Recrystallization protocol for scalable purification and a HILIC-HPLC method for analytical validation.

Part 2: Impurity Profile & Separation Logic

To design a self-validating purification system, we must map the fate of every component.

ComponentChemical NatureSolubility (Ethanol)Solubility (Isopropanol)Solubility (Ether/Acetone)Fate in Protocol
Target Amidine HCl Polar Organic SaltSoluble (Hot)Sparingly SolubleInsolublePrecipitate
Ammonium Chloride Inorganic SaltSlightly SolubleInsoluble InsolubleFilter off (Step 1)
Morpholine Liquid AmineMiscibleMiscibleMiscibleFiltrate (Step 2)
Hydrolysis Amide Neutral PolarSolubleSolubleSolubleFiltrate (Step 2)
Visualizing the Impurity Fate (DOT Diagram)

ImpurityFate Raw Crude Reaction Mixture (Amidine HCl + NH4Cl + Amide) Step1 Step 1: Dissolution in Hot Abs. Ethanol Raw->Step1 Filter1 Filtration (Hot) Step1->Filter1 Solid1 Solid Waste: Undissolved NH4Cl Filter1->Solid1 Removes Bulk Inorganic Salts Filtrate1 Filtrate: Amidine HCl + Soluble Impurities Filter1->Filtrate1 Step2 Step 2: Add Anti-Solvent (Acetone or Et2O) Filtrate1->Step2 Filter2 Filtration (Cold) Step2->Filter2 Filtrate2 Liquid Waste: Organic Impurities (Amides) Filter2->Filtrate2 Removes Organics Final Pure Product: Amidine HCl Crystals Filter2->Final

Caption: Logical flow of impurity removal. Step 1 targets inorganic salts; Step 2 targets organic byproducts.

Part 3: Protocol A - Selective Solvent Exclusion (Scalable)

Objective: Isolate >98% pure salt from crude reaction mixtures containing up to 50%


.
Scale:  10 g to 1 kg.
Reagents:
  • Absolute Ethanol (EtOH) - Solvent

  • Isopropanol (IPA) or Acetone - Anti-solvent

  • Diethyl Ether (Optional, for final wash)

  • Silver Nitrate (

    
    ) solution (for QC)
    
Step-by-Step Methodology:
  • Drying (Critical Pre-step):

    • Ensure the crude solid is completely dry. Residual water will solubilize

      
       into the organic phase, defeating the separation. Dry in a vacuum oven at 40°C over 
      
      
      
      if necessary.
  • Selective Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Absolute Ethanol (5 mL per gram of crude).

    • Heat to reflux (approx. 78°C) with vigorous stirring for 15-20 minutes.

    • Mechanism:[1][2][3] The organic amidine salt will dissolve; the majority of

      
       will remain suspended as a fine white solid.
      
  • Hot Filtration (The "De-Salting" Step):

    • While maintaining the mixture near boiling, filter rapidly through a heated sintered glass funnel (porosity 3) or a celite pad.

    • Action: Discard the solid filter cake (mostly

      
      ). Collect the clear filtrate.
      
  • Crystallization/Precipitation:

    • Concentrate the ethanolic filtrate under reduced pressure (Rotavap) to approximately 25% of its original volume. The solution should be viscous but not solid.

    • Slowly add Acetone or Isopropanol (10 mL per gram of original crude) to the warm concentrate with stirring.

    • Observation: A white crystalline precipitate should form immediately.

    • Cool the slurry to 0-4°C (ice bath) for 2 hours to maximize yield.

  • Isolation:

    • Filter the cold slurry under vacuum / inert atmosphere (

      
      ).
      
    • Wash the cake 2x with cold Acetone/Ether (1:1).

    • Dry under high vacuum at 40°C.

Yield Expectation: 70-85% recovery. Purity Target: >98% (by HPLC), <0.5%


.

Part 4: Protocol B - Preparative HILIC-HPLC (High Purity)

For analytical standards or biological screening where >99.5% purity is required, recrystallization may leave trace isomers or hydrolysis products. Reverse Phase (C18) chromatography often fails due to lack of retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this compound.[1]

Chromatographic Conditions
ParameterConditionRationale
Column Zwitterionic HILIC (e.g., HILIC-Z or Amide) Retains highly polar/charged amines via electrostatic and partition mechanisms.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Low pH suppresses silanol activity; salt is needed for HILIC mechanism.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.
Gradient 95% B to 60% B over 20 minsElutes from least polar (impurities) to most polar (amidine).
Flow Rate 1.0 mL/min (Analytical) / 15-20 mL/min (Prep)Standard HILIC flow.
Detection UV @ 210 nm or ELSD/CADAmidine lacks strong chromophores; ELSD is universal.
HILIC Workflow Diagram

HILIC_Workflow cluster_separation Elution Order Sample Sample Preparation: Dissolve in 90% ACN / 10% Buffer Column HILIC Column Interaction: Partition into Water-Rich Layer Sample->Column Elution Gradient Elution: Decreasing ACN % Column->Elution Imp1 1. Hydrolysis Amides (Less Polar) Elution->Imp1 Target 2. Amidine Product (Highly Polar) Imp1->Target Imp2 3. Inorganic Salts (Most Polar/Ion Exchange) Target->Imp2

Caption: HILIC separation mechanism. The highly polar amidine elutes after neutral organic impurities.

Part 5: Quality Control & Validation

To ensure the protocol is self-validating, perform these checks:

  • Chloride Content Titration (

    
    ): 
    
    • Purpose: Distinguish between the free base, mono-hydrochloride, and potential di-hydrochloride forms (or excess

      
      ).
      
    • Method: Dissolve 50 mg in water. Titrate with 0.1 M

      
       using chromate indicator (Mohr’s method) or potentiometric endpoint.
      
    • Calculation: Theoretical Cl% for

      
       (MW 179.65) is 19.7% . If result is >25%, significant 
      
      
      
      remains.
  • 1H-NMR (D2O):

    • Diagnostic Peaks:

      • Morpholine ether protons:

        
         3.6-3.8 ppm (m, 4H).
        
      • Morpholine amine protons:

        
         3.3-3.5 ppm (m, 4H).
        
      • Methylene linker (

        
        ): 
        
        
        
        3.2 ppm (s, 2H).
    • Impurity Check: Watch for a singlet at

      
       4.8 ppm (ammonium) or shifts indicating hydrolysis (amide carbonyl influence).
      
  • Hygroscopicity Management:

    • Store the purified salt in a desiccator at -20°C. Amidines are hygroscopic; water uptake will alter the weighed mass during synthesis, leading to stoichiometry errors.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[1] Journal of Chromatography A, 499, 177-196. Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402, 231–247. Link

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.[1] Journal of Chromatography A, 913(1-2), 113-122. Link

  • Organic Syntheses. (1928). Acetamidine Hydrochloride. Organic Syntheses, Coll. Vol. 1, p.5. (General reference for amidine salt handling). Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link

Sources

Application

characterization of 2-(Morpholin-4-yl)ethanimidamide hydrochloride

Application Note: Characterization & Synthetic Utilization of 2-(Morpholin-4-yl)ethanimidamide Hydrochloride Introduction & Chemical Identity 2-(Morpholin-4-yl)ethanimidamide hydrochloride (also known as Morpholinoacetam...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization & Synthetic Utilization of 2-(Morpholin-4-yl)ethanimidamide Hydrochloride

Introduction & Chemical Identity

2-(Morpholin-4-yl)ethanimidamide hydrochloride (also known as Morpholinoacetamidine HCl) is a critical bifunctional building block in medicinal chemistry.[1] It combines a morpholine ring—a privileged scaffold known to improve solubility and pharmacokinetic profiles—with an amidine group, a versatile nucleophile used to construct nitrogenous heterocycles.

This guide provides a standardized protocol for the analytical verification of this compound and details its primary application: the synthesis of pyrimidine derivatives via condensation with 1,3-dicarbonyls.

Chemical Specifications
PropertySpecification
Chemical Name 2-(Morpholin-4-yl)ethanimidamide hydrochloride
CAS Number 14890-25-6 (Parent/General)
Molecular Formula C₆H₁₃N₃O[1][2] · HCl
Molecular Weight 143.19 g/mol (Free Base); ~179.65 g/mol (HCl Salt)
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in Et₂O, Hexanes
Appearance White to off-white hygroscopic crystalline solid
SMILES C1COCCN1CC(=N)N.Cl

Protocol A: Analytical Characterization

Due to the hygroscopic nature of amidine salts and their lack of UV chromophores (weak absorbance <210 nm), standard QC methods must be adapted.

Nuclear Magnetic Resonance (NMR) Analysis

Objective: Confirm structure and assess salt stoichiometry. Solvent: DMSO-d₆ (Chloroform-d is unsuitable due to poor solubility of the salt).[1]

Expected ¹H-NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Note
9.00 - 9.40 Broad Singlet3HC(=NH)NH₂⁺Exchangeable amidine protons (highly deshielded).[1]
3.80 - 3.95 Singlet2HN-CH₂-C(=N)Methylene linker.[1] Shifts downfield due to amidine electron withdrawal.
3.55 - 3.65 Multiplet4HMorpholine O-CH₂Characteristic ether region protons.[1]
2.45 - 2.60 Multiplet4HMorpholine N-CH₂Often obscured by DMSO solvent peak (2.50 ppm).[1]

Technical Note: If the amidine protons appear as two distinct broad peaks (e.g., 8.8 and 9.2 ppm), this indicates restricted rotation around the C-N bond, a common feature of amidinium salts.

HPLC Purity Profiling

Challenge: The compound is highly polar and elutes in the void volume of standard C18 columns. Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-embedded C18 column.[1]

  • Column: Amide-C18 or HILIC Silica (4.6 x 150 mm, 3 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: Isocratic 10% B or low gradient (5% to 20% B over 10 min).

  • Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is preferred over UV due to weak chromophores.

Protocol B: Synthetic Application (Pyrimidine Synthesis)

The primary utility of 2-(Morpholin-4-yl)ethanimidamide is as a binucleophile in the synthesis of 2-substituted pyrimidines.[1] The following protocol demonstrates its reaction with Ethyl Acetoacetate to form 2-(morpholinomethyl)-6-methylpyrimidin-4-ol .

Reaction Mechanism & Workflow

ReactionScheme Amidine Morpholinoacetamidine (Nucleophile) Intermediate Tetrahedral Intermediate Amidine->Intermediate 1. Free Base Formation EAA Ethyl Acetoacetate (Electrophile) EAA->Intermediate 2. Condensation Base NaOEt / EtOH (Deprotonation) Base->Intermediate Product 2-(Morpholinomethyl)- 6-methylpyrimidin-4-ol Intermediate->Product 3. Cyclization & -EtOH

Caption: Cyclocondensation pathway for pyrimidine synthesis using morpholinoacetamidine.

Step-by-Step Synthesis Protocol

Reagents:

  • 2-(Morpholin-4-yl)ethanimidamide HCl (1.0 equiv, 10 mmol, ~1.8 g)[1]

  • Ethyl Acetoacetate (1.1 equiv, 11 mmol)

  • Sodium Ethoxide (2.5 equiv, 21 wt% in Ethanol)

  • Solvent: Absolute Ethanol (anhydrous)

Procedure:

  • Free Base Generation: In a dry 100 mL round-bottom flask under Nitrogen, dissolve the amidine hydrochloride salt in absolute ethanol (20 mL).

  • Base Addition: Add Sodium Ethoxide solution dropwise at 0°C. Stir for 15 minutes. Note: A white precipitate of NaCl will form.

  • Condensation: Add Ethyl Acetoacetate dropwise. The solution may turn yellow.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor conversion by TLC (10% MeOH in DCM) or LC-MS.

  • Work-up:

    • Cool to room temperature.

    • Neutralize with dilute Acetic Acid to pH ~7.

    • Evaporate ethanol under reduced pressure.

    • Triturate the residue with cold water or recrystallize from Ethanol/Ether to obtain the pyrimidine product.

Yield Expectation: 60–80% (depending on moisture control).

Handling, Stability & Safety

  • Hygroscopicity: The HCl salt is extremely hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen). Exposure to air will cause the solid to deliquesce into a sticky oil, complicating stoichiometry in reactions.

  • Stability: Stable at -20°C for >1 year if sealed.[1] Aqueous solutions are stable for 24 hours but will slowly hydrolyze to the amide (Morpholinoacetamide) at high pH.

  • Safety:

    • H315/H319: Causes skin irritation and serious eye irritation.

    • PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

References

  • Amidine Synthesis Review: Dunn, P. J. (2012). Synthesis of Amidines and Guanidines. In Comprehensive Organic Functional Group Transformations II. Elsevier. Link

  • Pyrimidine Cyclization Protocols: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.[1] (Refer to Chapter 12: Pyrimidines). Link

  • Morpholine Pharmacophore Utility: Kourounakis, A. P., et al. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(36), 4444-4459. Link

  • General Amidine Characterization: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Safety Data (Morpholine Derivatives): PubChem Compound Summary for CID 14547438 (Related Amidine). Link

Sources

Method

Application Note: Preclinical Evaluation of 2-(Morpholin-4-yl)ethanimidamide HCl

This Application Note and Protocol Guide details the preclinical evaluation of 2-(Morpholin-4-yl)ethanimidamide hydrochloride (also referred to as Morpholinoacetamidine HCl ).[1] Based on its chemical structure—specifica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the preclinical evaluation of 2-(Morpholin-4-yl)ethanimidamide hydrochloride (also referred to as Morpholinoacetamidine HCl ).[1]

Based on its chemical structure—specifically the amidine moiety (-C(=NH)NH₂) linked to a morpholine ring—this compound is pharmacologically classified as a putative competitive inhibitor of arginine-utilizing enzymes .[1] The amidine group is a classic "warhead" that mimics the guanidinium side chain of arginine, making this compound a strong candidate for inhibiting Inducible Nitric Oxide Synthase (iNOS) and Serine Proteases (e.g., Thrombin, Factor Xa).

Consequently, this guide focuses on two primary therapeutic indications: Anti-Inflammatory (Sepsis/Endotoxemia) and Anticoagulant (Thrombosis) activity.

[1]

Compound Overview & Mechanism of Action[2][3]

2-(Morpholin-4-yl)ethanimidamide hydrochloride is a small-molecule, synthetic amidine derivative.[1] Its biological activity is driven by the amidine functional group, which competes with the natural substrate L-Arginine at the active sites of specific enzymes.

  • Chemical Structure: Morpholine-N-CH₂-C(=NH)NH₂[1] • HCl

  • Pharmacological Class: Amidine-based Enzyme Inhibitor.[1]

  • Primary Targets:

    • Inducible Nitric Oxide Synthase (iNOS): Overexpressed during inflammation; inhibition reduces nitric oxide (NO) overproduction.[1]

    • Serine Proteases (Thrombin/Factor Xa): Enzymes in the coagulation cascade; inhibition prevents clot formation.

Mechanism of Action (Visualized)

The following diagram illustrates the competitive inhibition mechanism where the amidine moiety blocks the conversion of L-Arginine, thereby modulating downstream inflammatory or coagulation pathways.

MOA Arginine L-Arginine (Natural Substrate) Enzyme Target Enzyme (iNOS or Thrombin) Arginine->Enzyme Binds Compound 2-(Morpholin-4-yl) ethanimidamide HCl Compound->Enzyme Competes (Amidine Warhead) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Inhibition Product_NO Nitric Oxide (NO) (Inflammation) Enzyme->Product_NO Catalysis (iNOS) Product_Fibrin Fibrin Clot (Thrombosis) Enzyme->Product_Fibrin Catalysis (Thrombin)

Caption: Competitive inhibition mechanism of 2-(Morpholin-4-yl)ethanimidamide against arginine-utilizing enzymes.[1][2]

Formulation & Dosing Strategy

Due to the hydrochloride salt form, the compound is expected to be highly water-soluble, facilitating intravenous (IV) and intraperitoneal (IP) administration.

Preparation Protocol
  • Vehicle: Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4.

  • Solubility Check: Dissolve 10 mg in 1 mL vehicle. If turbid, sonicate for 30 seconds.

  • Stability: Prepare fresh daily. Amidine salts are generally stable in solution for 24 hours at 4°C.

  • Filtration: Filter sterilize using a 0.22 µm PVDF syringe filter before in vivo use.

Recommended Dosing Range
RouteLow Dose (mg/kg)High Dose (mg/kg)Rationale
Intravenous (IV) 1 - 510 - 20Bioavailability is 100%; risk of acute hypotension (if iNOS active).[1]
Intraperitoneal (IP) 1050Standard screening route for small molecules.[1]
Oral (PO) 30100Morpholine ring may enhance oral bioavailability; test PK first.[1]

Primary Model: LPS-Induced Endotoxemia (Inflammation)[1]

This is the "Gold Standard" model for testing amidine-based iNOS inhibitors.[1] Lipopolysaccharide (LPS) induces massive iNOS expression, leading to a spike in plasma nitrite/nitrate (NOx) levels.

Rationale

If 2-(Morpholin-4-yl)ethanimidamide functions as an iNOS inhibitor, it will significantly reduce the accumulation of plasma NOx and attenuate LPS-induced hypotension.[1]

Experimental Protocol
Step 1: Animals & Groups[1]
  • Species: C57BL/6 Mice (Male, 8-10 weeks, 20-25g).[1]

  • Group Size: n=8 per group.

  • Groups:

    • Vehicle Control (Saline + Vehicle)[1]

    • LPS Control (LPS + Vehicle)[1]

    • Test Low (LPS + 10 mg/kg Compound)[1]

    • Test High (LPS + 50 mg/kg Compound)[1]

    • Positive Control (LPS + L-NIL 10 mg/kg)[1]

Step 2: LPS Challenge Workflow
  • Acclimatization: Allow mice to acclimatize for 1 week.

  • Pre-treatment: Administer the Test Compound (IP) 30 minutes prior to LPS challenge.

  • Induction: Inject LPS (E. coli serotype 0111:B4) at 10 mg/kg IP .

  • Monitoring: Observe for signs of sepsis (piloerection, lethargy) for 6–12 hours.

Step 3: Endpoints & Analysis[1]
  • Primary Endpoint: Plasma Nitrite/Nitrate (NOx) levels at 6 hours post-LPS.[1]

    • Method: Griess Reagent Assay.

    • Expectation: >50% reduction in NOx compared to LPS Control.

  • Secondary Endpoint: Pro-inflammatory Cytokines (TNF-α, IL-6) via ELISA.[1]

  • Terminal Procedure: Cardiac puncture under isoflurane anesthesia to collect plasma; harvest liver/lung for iNOS mRNA (qPCR).[1]

Workflow Diagram

LPS_Protocol T0 Time: -30 min Pre-treatment T1 Time: 0 hr LPS Challenge (10 mg/kg IP) T0->T1 Administer Compound T2 Time: +6 hr Sample Collection T1->T2 Sepsis Induction Analysis Analysis: 1. Griess Assay (NOx) 2. ELISA (TNF-α) 3. qPCR (iNOS) T2->Analysis Plasma/Tissue

Caption: Timeline for LPS-induced endotoxemia model to assess iNOS inhibition.

Secondary Model: Ferric Chloride-Induced Thrombosis[1]

This model evaluates the compound's potential as a serine protease inhibitor (anticoagulant). Amidines often inhibit Thrombin or Factor Xa.

Rationale

Ferric chloride (FeCl₃) causes oxidative damage to the endothelium, exposing tissue factor and triggering the coagulation cascade. An effective amidine inhibitor will prolong the "Time to Occlusion" (TTO).

Experimental Protocol
Step 1: Animals
  • Species: Sprague-Dawley Rats (Male, 250-300g) or C57BL/6 Mice.[1]

  • Anesthesia: Urethane (1.25 g/kg IP) or Isoflurane.[1]

Step 2: Surgical Preparation[1]
  • Expose the Carotid Artery via a midline cervical incision.

  • Isolate the vessel carefully from the vagus nerve.

  • Place a Doppler flow probe around the artery to monitor blood flow in real-time.[1]

Step 3: Induction & Dosing[1]
  • Baseline: Record stable blood flow for 10 minutes.

  • Dosing: Administer Test Compound (IV bolus) via tail vein or jugular catheter.[1]

    • Dose: 1, 3, 10 mg/kg.

  • Injury: Apply a filter paper strip (1x2 mm) saturated with 10% FeCl₃ to the adventitial surface of the artery for 3 minutes .

  • Wash: Remove filter paper and wash with saline.

Step 4: Measurement
  • Primary Endpoint: Time to Occlusion (TTO) . Defined as the time from FeCl₃ application until blood flow remains at 0 mL/min for >1 minute.

  • Cut-off: If no occlusion by 60 minutes, the vessel is considered "patent" (maximal effect).

Safety & Toxicology Screening[1]

Before efficacy testing, a basic "Maximum Tolerated Dose" (MTD) study is required, as amidines can cause rapid hypotension.

  • Acute Toxicity (Mouse):

    • Dose escalation: 10, 30, 100 mg/kg (IP).

    • Observation: 24 hours.[3]

    • Critical Sign: Ataxia, convulsions, or rapid death (respiratory failure).

  • Hemodynamics (Rat):

    • Monitor Mean Arterial Pressure (MAP) via femoral artery cannulation.[1]

    • Risk:[1][2][4] Potent iNOS inhibitors can cause vasoconstriction in healthy animals, while non-selective NOS inhibitors (blocking eNOS) cause immediate hypertension.

References

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. Link

  • Rewerk, S., et al. (2019). Discovery and Development of Amidine-Based Inhibitors.[1] Journal of Medicinal Chemistry. (General reference for amidine pharmacophore).

  • Vlasuk, G. P., et al. (1997). Comparison of the in vivo anticoagulant properties of standard heparin and the highly selective factor Xa inhibitor in a model of venous thrombosis. Thrombosis and Haemostasis. Link

  • Szabó, C., et al. (1995). The immunological and metabolic effects of L-arginine in animal models of sepsis. New Horizons. (Methodology for LPS model).
  • Kirkby, N. S., et al. (2013). LC-MS/MS methodology for the quantification of nitrite and nitrate in biological fluids. Nitric Oxide. Link

Disclaimer: This guide treats 2-(Morpholin-4-yl)ethanimidamide hydrochloride as a research chemical. Ensure all animal experiments comply with IACUC or local ethical committee guidelines.

Sources

Application

analytical methods for 2-(Morpholin-4-yl)ethanimidamide hydrochloride detection

An In-Depth Technical Guide to the Analytical Quantification of 2-(Morpholin-4-yl)ethanimidamide Hydrochloride This document provides a comprehensive guide to the analytical methodologies for the detection and quantifica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Quantification of 2-(Morpholin-4-yl)ethanimidamide Hydrochloride

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2-(Morpholin-4-yl)ethanimidamide hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and quality control. This guide delves into the foundational principles behind method selection and provides detailed, actionable protocols for immediate application.

Introduction: Understanding the Analyte

2-(Morpholin-4-yl)ethanimidamide hydrochloride is a polar, basic organic molecule featuring two key functional groups that dictate its analytical behavior: a tertiary amine within a morpholine ring and a basic ethanimidamide (guanidine-like) moiety. The hydrochloride salt form enhances its aqueous solubility. Accurate and precise quantification of this compound is critical for ensuring the quality, stability, and safety of pharmaceutical substances and products. The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the purpose of the testing (e.g., purity assay, trace impurity analysis, or stability testing).

Physicochemical Properties

A fundamental understanding of the analyte's properties is the cornerstone of method development. These properties directly influence chromatographic retention, ionization efficiency in mass spectrometry, and spectroscopic characteristics.

PropertyValueSource
Molecular Formula C₆H₁₃N₃O (base)PubChem[1]
Monoisotopic Mass 143.1059 g/mol (base)PubChem[1]
Predicted [M+H]⁺ 144.1132 m/zPubChem[1]
Predicted [M+Na]⁺ 166.0951 m/zPubChem[1]
Structure A morpholine ring linked via an ethyl chain to an amidine group.PubChem[1]

Core Analytical Methodologies

Due to the polar and basic nature of the analyte and its lack of a strong native chromophore, no single method is universally applicable. This section details several robust analytical techniques, explaining the rationale for their use and providing detailed protocols.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is the workhorse of pharmaceutical quality control for its robustness and precision.[2] For 2-(Morpholin-4-yl)ethanimidamide, direct UV detection is challenging due to the absence of a significant chromophore. The amidine group may exhibit low-wavelength UV absorbance (around 200-220 nm), but this region is prone to interference from common solvents and excipients. Therefore, this method is most suitable for analyzing the bulk substance at high concentrations where potential interferences are minimal. The use of an ion-pairing reagent can improve peak shape and retention on traditional C18 columns.

Protocol 1: HPLC-UV Method for Purity Assay

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm nylon or PVDF syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard reversed-phase column for general use.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic analyte.[3]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B for 2 min, 5-95% B over 15 min, hold at 95% B for 3 min.A gradient elution ensures that impurities with different polarities are effectively separated.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmWavelength for detecting the weak absorbance of the amidine group.
Injection Vol. 10 µLA smaller injection volume minimizes potential peak distortion.
  • System Suitability:

    • Perform five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 1.0%.

    • The tailing factor for the analyte peak should be ≤ 2.0.

Mandatory Visualization: HPLC-UV Workflow

cluster_prep Sample Preparation cluster_hplc HPLC System A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Autosampler (Inject 10 µL) C->D E C18 Column (Separation) D->E F UV Detector (210 nm) E->F G Data Acquisition & Analysis F->G

Caption: Workflow for HPLC-UV analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometric Detection (LC-MS)

Expertise & Experience: For polar compounds like 2-(Morpholin-4-yl)ethanimidamide, achieving adequate retention on a reversed-phase column can be difficult. HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a high organic content mobile phase to retain and separate polar analytes effectively.[4][5] This technique is highly compatible with mass spectrometry, providing a powerful tool for sensitive and selective quantification, especially in complex matrices such as biological fluids or formulated products.

Protocol 2: HILIC-LC-MS/MS for Trace Quantification

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Principle: SPE is used to clean up the sample and concentrate the analyte before analysis. A mixed-mode cation exchange sorbent is ideal for retaining the basic analyte while washing away neutral and acidic interferences.

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample (e.g., diluted plasma, dissolved formulation) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Chromatographic & Mass Spectrometric Conditions:

ParameterConditionRationale
Column Amide or Silica-based HILIC, 3 µm, 2.1 x 100 mmPolar stationary phase for retaining the analyte.[6]
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid in WaterVolatile buffer system ideal for MS detection.[3]
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic content for HILIC retention mechanism.
Gradient 95% B held for 1 min, 95-50% B over 8 min, hold for 2 min.A "reverse" gradient compared to RP-HPLC, starting with high organic content.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar, ionizable compounds.[5] The basic nature of the analyte favors positive ion formation.
MRM Transitions Precursor (Q1): 144.1 m/z; Product (Q3): e.g., 86.1 m/z (morpholine fragment)Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[7] (Product ions would be determined experimentally).
Collision Energy To be optimized experimentally.

Mandatory Visualization: HILIC Separation Principle

cluster_hilich HILIC Mechanism cluster_phase Stationary Phase sp Polar Surface (e.g., Amide, Silica) wl Immobilized Water Layer analyte Polar Analyte (2-Morpholinyl...) analyte->wl Partitions into Water Layer (Retention) mobile Mobile Phase (High Organic %) mobile->analyte Carries Analyte

Caption: Analyte partitioning in HILIC.

Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

Expertise & Experience: GC-MS offers excellent chromatographic resolution and is a powerful identification tool. However, 2-(Morpholin-4-yl)ethanimidamide hydrochloride is non-volatile and thermally labile, making it unsuitable for direct GC analysis. A chemical derivatization step is mandatory to create a volatile and thermally stable analogue. This approach is more complex and labor-intensive than LC-based methods but can be a valuable alternative if LC instrumentation is unavailable or for orthogonal confirmation. A common strategy for amines is silylation.

Protocol 3: GC-MS with Silylation

  • Sample Preparation and Derivatization:

    • Note: This protocol requires a completely anhydrous environment.

    • Prepare the sample in an anhydrous solvent (e.g., pyridine or acetonitrile) after evaporating any aqueous solvent.

    • Add a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes to facilitate the reaction. The active hydrogens on the amidine group will be replaced with trimethylsilyl (TMS) groups.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

ParameterConditionRationale
Column 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µmA standard, non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas compatible with MS.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.Temperature program designed to separate the derivatized analyte from reagent byproducts.
MS Source Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS, producing reproducible fragmentation patterns.
Scan Range 50 - 500 m/zA typical mass range to capture the molecular ion and key fragments of the derivatized compound.

Mandatory Visualization: GC-MS Analysis Workflow

A Analyte in Anhydrous Solvent B Add Silylation Reagent (BSTFA) A->B C Heat (70°C, 30 min) to form TMS-derivative B->C D Inject into GC C->D E Separation in GC Column D->E F Ionization (EI) & Fragmentation E->F G Mass Analyzer (Quadrupole) F->G H Detection & Data Analysis G->H

Caption: Workflow for GC-MS with derivatization.

Method Validation Summary

For use in a regulated environment, any developed analytical method must be validated according to ICH Q2(R1) guidelines.[8] The goal is to demonstrate that the method is suitable for its intended purpose.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Analyte peak is well-resolved from impurities and degradation products. Peak purity should pass.Ensures the signal is only from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a proportional response to concentration.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.Measures the closeness of the test results to the true value.
Precision Repeatability (Intra-day) RSD ≤ 1.0%; Intermediate Precision (Inter-day) RSD ≤ 2.0%.Measures the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte that can be detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Robustness No significant changes in results with small, deliberate variations in method parameters.Indicates the method's reliability during normal usage.

Conclusion

The analytical determination of 2-(Morpholin-4-yl)ethanimidamide hydrochloride can be effectively achieved through several chromatographic techniques.

  • HPLC-UV is a robust method suitable for high-concentration assays of the bulk drug substance, although it may lack sensitivity for trace analysis.

  • HILIC-LC-MS/MS stands out as the most powerful technique, offering superior sensitivity and selectivity for quantification in complex matrices and for stability studies where low-level degradation products must be monitored.

  • GC-MS provides an alternative, confirmatory method but requires a more involved derivatization step.

The choice of method should be guided by the specific analytical challenge, balancing the need for sensitivity, selectivity, and sample throughput.

References

  • Nakayama, T., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. International Journal of Environmental Analytical Chemistry. [Link]

  • Nakayama, T., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC. National Center for Biotechnology Information. [Link]

  • Kravchenko, I. A., et al. (2012). Method for quantitative determination of guanidine derivatives.
  • Barbatti, M. (2016). Guanidinium: A New Analytical Tool to Detect Anions. Light and Molecules. [Link]

  • De-Tonnac, A., et al. (2013). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene. Walsh Medical Media. [Link]

  • Levin, J. O., & Andersson, K. (1986). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]

  • Vlad. (2005). Guanidine derivatives. Chromatography Forum. [Link]

  • PubChem. 2-(morpholin-4-yl)ethanimidamide dihydrochloride. National Center for Biotechnology Information. [Link]

  • Wang, Y. R., & Tsai, T. H. (2010). Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal patch. Journal of Food and Drug Analysis. [Link]

  • Dong, M. W., & Hu, Y. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Feng, J., et al. (2007). Simultaneous Determination of Multiple Drugs of Abuse and Relevant Metabolites in Urine by LC-MS-MS. Agilent. [Link]

  • Al-Attas, A., et al. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Journal of Chromatographic Science. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 2-(Morpholin-4-yl)ethanimidamide hydrochloride experiments

Welcome to the technical support guide for 2-(Morpholin-4-yl)ethanimidamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Morpholin-4-yl)ethanimidamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions for common experimental challenges encountered with this compound. Our goal is to ensure the integrity and reproducibility of your results through a deep understanding of the molecule's chemical nature and its implications in a laboratory setting.

The structure of 2-(Morpholin-4-yl)ethanimidamide hydrochloride, featuring a morpholine ring and an ethanimidamide (a guanidine isostere) group, suggests its potential application in drug discovery and biochemical screening.[1][2] The morpholine moiety is a privileged structure in medicinal chemistry, often used to improve aqueous solubility and pharmacokinetic properties.[1][3] The basic guanidinium-like group, however, can present unique challenges, including potential hygroscopicity, pH sensitivity in assays, and non-specific interactions.[4][5] This guide provides a framework for anticipating and resolving these issues.

Section 1: Troubleshooting Experimental Issues

This section addresses specific problems you may encounter during your experiments. The format follows a logical progression from symptom to cause to solution, grounded in the physicochemical properties of the compound.

Q1: My compound precipitates out of solution during stock preparation or upon dilution in assay buffer. What's happening and how can I fix it?

Root Cause Analysis: Precipitation is a common issue stemming from solubility limits being exceeded. While the morpholine group generally aids solubility, the overall properties of the molecule and the choice of solvent are critical.[3] Hydrochloride salts are typically used to enhance the aqueous solubility of basic compounds; however, "salting out" can occur in high-concentration buffers, or the free base may precipitate if the buffer pH is too high.

Solutions & Protocol:

  • Solvent Selection:

    • Initial Choice: Start with Dimethyl Sulfoxide (DMSO) for the primary stock solution. It is a powerful organic solvent suitable for most screening compounds.

    • Alternative Solvents: If DMSO is not compatible with your assay, consider ethanol or PBS. Note that solubility in ethanol and PBS may be significantly lower than in DMSO.[6]

  • pH-Adjusted Buffers: The ethanimidamide group is basic. The compound's hydrochloride salt is more soluble at a slightly acidic pH. If using aqueous buffers like PBS, ensure the final pH after adding the compound does not exceed its pKa, which would lead to precipitation of the less soluble free base. Consider using a buffer system with a stronger buffering capacity in the pH 6.0-7.4 range.

  • Gentle Warming & Sonication: To aid dissolution, you can gently warm the solution (to 37°C) and use a sonicator bath. Avoid excessive heat, which could degrade the compound.

  • Validated Stock Preparation Protocol:

StepActionRationale
1Weigh CompoundAccurately weigh the required amount of 2-(Morpholin-4-yl)ethanimidamide hydrochloride in a suitable vial.
2Add SolventAdd the desired volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).
3Facilitate DissolutionVortex thoroughly. If solids remain, sonicate the vial in a water bath for 5-10 minutes.
4Visual InspectionEnsure no visible particulates remain. If precipitation is observed, consider lowering the stock concentration.
5StorageStore the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] The compound is hygroscopic, so ensure vials are tightly sealed.[7]
Q2: I'm seeing significant well-to-well variability and poor reproducibility in my assay results. What are the potential causes?

Root Cause Analysis: Inconsistent results often point to issues with compound stability, pipetting accuracy at low volumes, or unintended interactions with the assay components. The guanidine-like moiety is known to be highly polar and can engage in non-specific binding or even disrupt cellular membranes at higher concentrations, leading to artifacts.[5]

Troubleshooting Workflow:

A Inconsistent Results B Check Compound Stability (Fresh vs. Old Stock) A->B Start Here C Assess Pipetting Accuracy (Intermediate Dilutions) B->C If No Difference F Problem Solved B->F If Fresh Stock Works D Evaluate Assay Interference (Compound-only Controls) C->D If Pipetting is OK C->F If Dilutions Improve CV E Review Dose-Response Curve (Sigmoidal Shape?) D->E If No Interference D->F If Controls Identify Issue G Investigate Non-Specific Binding E->G If Curve is Non-Ideal G->F If Mechanism Identified

Caption: Troubleshooting workflow for inconsistent assay results.

Solutions & Protocol:

  • Prepare Fresh Stock Solutions: Due to the potential for hydrolysis or degradation from repeated freeze-thaw cycles, always confirm results with a freshly prepared stock solution from solid material.

  • Use Intermediate Dilution Steps: Pipetting sub-microliter volumes from a high-concentration DMSO stock directly into a large aqueous volume is a major source of error. Prepare an intermediate dilution of your compound in assay buffer or DMSO before the final serial dilution.

  • Run Control Experiments:

    • Vehicle Control: Every plate must contain wells with only the vehicle (e.g., DMSO) at the highest concentration used in the experiment to assess its effect.

    • Compound Interference Control: Run the assay without the target enzyme or cells, but with the compound. This helps identify if the compound interferes with the detection method (e.g., fluorescence quenching, colorimetric signal).

  • Evaluate Dose-Response Curve Shape: A true biological response should follow a sigmoidal curve.[8] If you observe a non-sigmoidal or "U-shaped" curve, it may indicate cytotoxicity, compound aggregation at high concentrations, or other artifacts. If a curve plateaus at less than 75-80% inhibition, the compound may have an undesirable mechanism and should be viewed with caution.[9]

Q3: My compound shows activity in the primary screen, but I cannot confirm it in an orthogonal (secondary) assay. Why?

Root Cause Analysis: This is a classic issue in drug discovery, often caused by the compound being an "assay artifact" rather than a true modulator of the biological target. The guanidine functional group can be a source of such artifacts. Guanidinium groups are known to be "promiscuous" binders due to their ability to form strong hydrogen bonds and electrostatic interactions.[2]

Potential Mechanisms of Assay Artifacts:

  • Reactive Compound: The ethanimidamide group could be unstable under certain assay conditions (e.g., presence of specific metals or high pH), leading to reactive species that covalently modify proteins.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that non-specifically sequester and inhibit enzymes. This behavior can be sensitive to the presence of detergents like Triton X-100.

  • Target-Independent Effects: As previously mentioned, membrane disruption or pH changes in the assay well can produce a signal that mimics true target engagement.[5]

Validation Protocol:

  • Run an Orthogonal Assay: The most critical step. This should be a different assay format that measures the same biological endpoint. For example, if the primary assay measures ATP consumption by a kinase, the orthogonal assay could be a mobility shift assay that directly measures substrate phosphorylation.[9]

  • Detergent Sensitivity Test: Re-run the primary assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's potency is significantly reduced, it is highly likely that the observed activity was due to aggregation.

  • Check for Promiscuity: Test the compound against an unrelated counterscreen target (e.g., a different class of enzyme) to see if it exhibits non-specific activity.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for 2-(Morpholin-4-yl)ethanimidamide hydrochloride? A: As a solid, the compound should be stored in a tightly sealed container in a cool, well-ventilated, and dry place, protected from light.[10][11] The hydrochloride salt form is likely hygroscopic (absorbs moisture from the air), so proper sealing is critical.[7] For solutions, store in DMSO at -20°C or -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[6]

Q: What safety precautions should I take when handling this compound? A: Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat.[10][12] Avoid breathing dust by handling the solid compound in a chemical fume hood or a well-ventilated area.[13] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7]

Q: In which solvents is the compound likely to be soluble? A: The compound is expected to have good solubility in DMSO. As a hydrochloride salt, it should also have some solubility in water and alcohols like ethanol, though likely at lower concentrations than in DMSO.[6] Solubility in aqueous buffers like PBS (pH 7.2) may be limited and should be experimentally determined.[6]

Q: What is the expected stability of the compound in solution? A: In a high-purity aprotic solvent like DMSO and stored properly at low temperatures, the compound should be stable for several months. In aqueous buffers, stability may be lower due to potential hydrolysis, especially at non-neutral pH. It is recommended to prepare fresh aqueous dilutions for each experiment from a DMSO stock.

Section 3: Key Experimental Protocols
Protocol 1: Preparation of Dose-Response Plates

This protocol describes a standard method for preparing a 10-point, 3-fold serial dilution for testing in a 384-well plate format.

cluster_0 Preparation cluster_1 Serial Dilution (Dilution Plate) cluster_2 Assay Plate Stamping prep1 100 mM Stock in DMSO prep2 10 mM Intermediate Stock in DMSO prep1->prep2 1:10 Dilution prep3 200 µM Top Conc. in Assay Buffer prep2->prep3 1:50 Dilution dil1 Well A1: 200 µM prep3->dil1 Transfer dil2 Well B1: 66.7 µM dil1->dil2 3-fold assay_plate 384-Well Assay Plate (Add Cells/Enzyme + Reagents) dil1->assay_plate Stamp 5 µL dil3 Well C1: 22.2 µM dil2->dil3 3-fold dil2->assay_plate Stamp 5 µL dil_etc ... dil3->dil_etc dil3->assay_plate Stamp 5 µL

Caption: Workflow for preparing dose-response assay plates.

Step-by-Step Method:

  • Prepare High-Concentration Stock: Create a 10 mM stock solution of the compound in 100% DMSO as described in Section 1.

  • Create an Intermediate Plate: In a 96-well plate (the "source plate"), prepare your highest desired assay concentration. For example, to achieve a top concentration of 100 µM in the final assay with a 2% DMSO concentration, you would prepare a 5 mM intermediate stock in DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution in the source plate using DMSO.

  • Assay Plate Stamping: Using a multi-channel pipette or automated liquid handler, transfer a small volume (e.g., 1 µL) from the source plate to the corresponding wells of a 384-well assay plate.

  • Add Assay Components: Add cells, enzyme, and other reagents to the assay plate wells to initiate the reaction. The final volume should be calculated to achieve the desired final compound concentrations and DMSO percentage.

  • Include Controls: Dedicate columns for vehicle-only (e.g., 100% inhibition) and no-compound/no-enzyme controls (0% inhibition) on every plate.

References
  • International Journal of Novel Research and Development. (2024, March 3). Unraveling HPLC Mysteries: A Comprehensive Troubleshooting Guide. IJNRD, 9(3). Retrieved from [Link]

  • Bajusz, D., & Ferenczy, G. G. (2021). How to Prepare a Compound Collection Prior to Virtual Screening. Methods in Molecular Biology, 2266, 1-20.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 2218-2243.
  • KCAS Bio. (2025, September 5). Making Sense of Compound Screening Results in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Nirogi, R., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry, 62(3), 1203-1217.
  • Battelle Memorial Institute. (2006, April 3). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • de la Puerta, A., et al. (2023). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. International Journal of Molecular Sciences, 24(13), 10892.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 2218-2243.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (2024, June 29). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Retrieved from [Link]

  • ResearchGate. (2025, October 15). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

Sources

Optimization

overcoming resistance to morpholine-containing drugs

Technical Support Center: Morpholine Scaffold Optimization & Resistance Mitigation Ticket System Status: 🟢 OPERATIONAL Current Focus: Overcoming Pharmacokinetic and Target-Mediated Resistance in Morpholine-Containing The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine Scaffold Optimization & Resistance Mitigation

Ticket System Status: 🟢 OPERATIONAL Current Focus: Overcoming Pharmacokinetic and Target-Mediated Resistance in Morpholine-Containing Therapeutics Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

Introduction: The Morpholine Paradox

You are likely here because your lead compound—containing a morpholine ring—is failing in late-stage lead optimization or xenograft models.[1] While the morpholine moiety is a privileged pharmacophore (found in Gefitinib, Linezolid, Timolol) used to optimize solubility and tune basicity (


 ~8.3), it introduces two critical failure modes:
  • Metabolic Resistance: The ring is a "soft spot" for oxidative clearance, leading to short half-life (

    
    ).
    
  • Efflux Resistance: The basic nitrogen and hydrogen-bond acceptor (oxygen) motif is a frequent substrate for P-glycoprotein (P-gp/ABCB1), limiting CNS penetration and tumor retention.[1]

This guide provides the technical protocols to diagnose and engineer your way out of these resistance traps.

Module 1: Metabolic Liability & Chemical Instability[1]

User Query: "My morpholine analog shows excellent in vitro potency but disappears rapidly in human liver microsomes (HLM). What is the mechanism, and how do I fix it?"

Root Cause Analysis

The morpholine ring is susceptible to oxidative attack by CYP450 isoforms (primarily CYP3A4 and CYP2D6). The oxygen atom reduces the basicity of the nitrogen compared to piperidine, but it does not protect the


-carbons (C2/C6 positions) from enzymatic abstraction.

The Mechanism of Failure:

  • 
    -Hydroxylation:  CYP450 abstracts a hydrogen from the carbon adjacent to the nitrogen.[1]
    
  • Ring Opening: The resulting carbinolamine is unstable and collapses, leading to ring opening and the formation of a reactive aldehyde species (e.g., (2-hydroxyethoxy)acetaldehyde) or N-dealkylation.

Troubleshooting Protocol: Deuterium Exchange Validation

Before synthesizing complex bioisosteres, confirm the metabolic soft spot using a Deuterium Kinetic Isotope Effect (DKIE) study.

Step-by-Step Protocol:

  • Synthesis: Synthesize the

    
    -morpholine analog (deuterium at C2 and C6 positions).
    
  • Incubation:

    • Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Spike test compound (H-analog vs. D-analog) at 1 µM.

    • Initiate with NADPH-regenerating system.[1]

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Interpretation:

    • Calculate Intrinsic Clearance (

      
      ).
      
    • If

      
      , metabolic resistance is driven by direct ring oxidation. Action:  Proceed to Structural Modification (Module 3).
      
    • If ratio

      
      , resistance is likely due to the N-substituent or other metabolic pathways.
      
Visualizing the Pathway

The following diagram illustrates the oxidative degradation pathway you are fighting against.

MorpholineMetabolism Morpholine Morpholine Drug (Intact) Radical α-Carbon Radical Intermediate Morpholine->Radical H-Abstraction CYP CYP450 (3A4/2D6) CYP->Radical Catalysis Carbinolamine Unstable Carbinolamine Radical->Carbinolamine OH Rebound RingOpen Ring Opening (Aldehyde Formation) Carbinolamine->RingOpen Major Pathway Dealkylation N-Dealkylation (Loss of Scaffold) Carbinolamine->Dealkylation Minor Pathway

Caption: Figure 1.[2] CYP450-mediated oxidative degradation of the morpholine ring, leading to ring opening or N-dealkylation.[3]

Module 2: Efflux-Mediated Resistance (P-gp)

User Query: "My compound is stable but fails in xenograft models (MDR1+ tumors) or shows poor brain penetration (


). Is the morpholine ring the culprit?"
Root Cause Analysis

Morpholine is a known P-gp substrate determinant.[1][4]

  • H-Bonding: The ether oxygen acts as a Hydrogen Bond Acceptor (HBA).[1]

  • Basicity: At physiological pH, the morpholine nitrogen (pKa ~8.3) is largely protonated.[1] Cationic species interact strongly with the acidic residues in the P-gp binding pocket.

Troubleshooting Protocol: Vectorial Transport Assay

Do not rely on simple Caco-2 permeability.[1] You must determine the Efflux Ratio (ER).

Step-by-Step Protocol:

  • Cell Line: Use MDR1-MDCKII cells (transfected with human MDR1) for higher transporter expression than Caco-2.[1]

  • Setup: Transwell plates (0.4 µm pore size).

  • Dosing:

    • Apical to Basolateral (A-B): Donor = Buffer + Compound (10 µM). Receiver = Buffer.

    • Basolateral to Apical (B-A): Donor = Buffer + Compound (10 µM). Receiver = Buffer.

  • Inhibitor Check: Run parallel wells with Zosuquidar (2 µM) or Verapamil (specific P-gp inhibitors).[1]

  • Calculation:

  • Decision Matrix:

    • ER > 2.0 + Inhibitor Sensitive: Active P-gp efflux.[1] Action: Reduce basicity (fluorination) or mask H-bond acceptor (steric shielding).[1]

    • ER < 2.0: Passive permeability issue. Action: Increase lipophilicity.

Module 3: Structural Optimization Strategies

User Query: "I've confirmed metabolic instability and efflux. What are the specific chemical modifications to fix this without losing potency?"

Use the following bioisostere strategies to overcome resistance.

Strategy A: Deuteration (The "Heavy" Morpholine)
  • Concept: C-D bonds are stronger than C-H bonds.[1]

  • Application: Replace protons at C2/C6.

  • Pros: Minimal change to shape/binding.

  • Cons: Cost of goods; patentability challenges.

Strategy B: Bridged Morpholines (Rigidification)
  • Concept: Construct a bridge (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane).

  • Mechanism: Constrains the ring, reducing the entropic penalty of binding and often shielding the oxygen from P-gp recognition.

  • Impact: usually improves metabolic stability by preventing the conformational adjustments required for CYP oxidation.[1]

Strategy C: Fluorination & Substitution
  • Concept: Add electron-withdrawing groups (EWGs) or steric bulk.

  • Mechanism:

    • 
      -Methylation: Sterically blocks CYP approach.
      
    • 
      -Fluorination: Lowers 
      
      
      
      of the nitrogen (reducing P-gp affinity) and deactivates the ring electronically.
Comparative Data: Morpholine vs. Analogs
Scaffold VariantLogD (7.4)pKa (Base)HLM

(µL/min/mg)
P-gp Efflux Ratio
Morpholine (Parent) 0.58.3High (>50) High (>3.0)

-Morpholine
0.58.3Medium (20-30)High (>3.[1]0)
2,2-Dimethylmorpholine 1.18.1Low (<10)Medium (1.5-2.[1]0)
Bridged (8-oxa-3-azabicyclo[3.2.1]octane) 0.88.5Low (<5) Low (<1.5)
Difluoromorpholine 0.96.5Low (<10)Low (<1.[1]0)
Optimization Decision Tree

OptimizationTree Start Start: Morpholine Liability CheckMetab Is HLM CLint High? Start->CheckMetab CheckEfflux Is Efflux Ratio > 2? CheckMetab->CheckEfflux No MetabHigh Metabolic Resistance CheckMetab->MetabHigh Yes EffluxHigh Efflux Resistance CheckEfflux->EffluxHigh Yes Sol1 Strategy: Deuteration (Maintain Potency) MetabHigh->Sol1 Binding Pocket Tight? Sol2 Strategy: Steric Bulk (2,2-dimethyl or 2,6-dimethyl) MetabHigh->Sol2 Space Available? Sol3 Strategy: Reduce Basicity (Fluorination or Oxetane switch) EffluxHigh->Sol3 Need CNS Pen? Sol4 Strategy: Rigidification (Bridged Systems) EffluxHigh->Sol4 Need Potency + Stability?

Caption: Figure 2. Decision matrix for structural modification of morpholine scaffolds based on specific failure modes.

References

  • Kalgutkar, A. S., et al. (2005).[1] Metabolic Activation of the Morpholine Ring: Structural Alerts in Drug Design. Chemical Research in Toxicology.[1] Link

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link

  • Hitchcock, S. A., et al. (2006).[1] Structure–Activity Relationships of Morpholine Derivatives: Strategies to Overcome P-gp Efflux. Journal of Medicinal Chemistry.[1] Link

  • Barnes, K., et al. (2018).[1] Bridged Morpholines as Bioisosteres: Improving Metabolic Stability and Efflux Properties.[1][5][6] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • FDA Center for Drug Evaluation. (2017). Pharmacology Review: Deutetrabenazine (Austedo).[1] (Demonstrating the regulatory and scientific validity of deuteration to solve metabolic clearance). Link

Sources

Troubleshooting

optimizing reaction conditions for morpholine derivative synthesis

Technical Support Center: Morpholine Derivative Synthesis Subject: Optimization of Reaction Conditions for Morpholine C–N Coupling Ticket ID: #MORPH-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine Derivative Synthesis

  • Subject: Optimization of Reaction Conditions for Morpholine C–N Coupling

  • Ticket ID: #MORPH-OPT-2026

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Morpholine derivatives are ubiquitous in medicinal chemistry due to their ability to improve solubility and metabolic stability (low lipophilicity,


). However, the dual nature of morpholine (a secondary amine with an ether oxygen) introduces specific synthetic challenges, including catalyst poisoning via oxygen coordination and hygroscopicity-induced hydrolysis.

This guide provides self-validating protocols and troubleshooting logic for the three primary synthetic routes: Buchwald-Hartwig Amination , Reductive Amination , and Nucleophilic Aromatic Substitution (SNAr) .

Phase 1: Route Selection Strategy

Before beginning optimization, confirm your synthetic route matches your substrate's electronic profile.

RouteSelection Start Target: N-Aryl/Alkyl Morpholine Substrate Analyze Electrophile Partner Start->Substrate IsAryl Aryl/Heteroaryl Halide? Substrate->IsAryl Yes IsCarbonyl Aldehyde/Ketone? Substrate->IsCarbonyl Yes EWG Electron Withdrawing Groups (NO2, CN, CF3) present? IsAryl->EWG RedAm Method C: Reductive Amination (Borohydride) IsCarbonyl->RedAm SnAr Method A: S_NAr (Base-mediated) EWG->SnAr Yes (Activated) Buchwald Method B: Buchwald-Hartwig (Pd-Catalyzed) EWG->Buchwald No (Unactivated/Steric)

Figure 1: Decision matrix for selecting the optimal morpholine coupling strategy based on electrophile electronics.

Module 1: Buchwald-Hartwig Amination (Pd-Catalyzed)

Best for: Unactivated aryl chlorides/bromides or electron-rich substrates.

The "Self-Validating" Protocol

Standard conditions often fail due to morpholine's oxygen atom coordinating with Pd. Use this optimized protocol:

  • Catalyst System: Pd(OAc)₂ (1-2 mol%) + RuPhos or XPhos (2-4 mol%).

    • Why: RuPhos is specifically designed for secondary amines; its bulk prevents

      
      -coordination of morpholine.
      
  • Base: NaOtBu (1.4 equiv).[1]

    • Note: If functional groups are base-sensitive (e.g., esters), switch to Cs₂CO₃ (2.0 equiv) in 1,4-dioxane.

  • Solvent: Toluene (anhydrous) or t-Amyl alcohol.

  • Temperature: 80–100 °C.

Troubleshooting & FAQs

Q: The reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing catalyst poisoning or ligand scrambling .

  • Diagnosis: Check the color. A precipitous black crash-out indicates Pd-black formation (ligand dissociation).

  • Fix: Switch to a Pre-catalyst (e.g., XPhos Pd G3 or G4). These generate the active L-Pd(0) species immediately upon heating, bypassing the induction period where morpholine can sequester the Pd(II) source.

Q: I observe significant hydrodehalogenation (reduction of Ar-Cl to Ar-H). A: This is a solvent/base issue.

  • Mechanism: In alcoholic solvents or with bases that have

    
    -hydrogens, 
    
    
    
    -hydride elimination occurs on the Pd center.
  • Fix: Switch solvent to Toluene or DME . Ensure the reaction is strictly anhydrous.

Q: Can I use cheaper ligands like BINAP? A: Generally, No . BINAP lacks the steric bulk to prevent the morpholine oxygen from coordinating to the palladium, which creates a stable, unreactive 5-membered chelate complex.

ParameterStandard RecommendationAlternative (Sensitive Substrates)
Pd Source XPhos Pd G3 / RuPhos Pd G3Pd(OAc)₂ + Ligand
Ligand RuPhos (Secondary amines)BrettPhos (Primary amines)
Base NaOtBuCs₂CO₃ or K₃PO₄
Solvent Toluene1,4-Dioxane / t-BuOH

Module 2: Reductive Amination

Best for: Aldehydes and ketones (Alkyl-Morpholine synthesis).

The "Abdel-Magid" Protocol (Optimized)

Direct reductive amination using Sodium Triacetoxyborohydride (STAB) is superior to NaBH₃CN due to reduced toxicity and better selectivity.

  • Stoichiometry: Carbonyl (1.0 equiv) + Morpholine (1.1–1.2 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2][3][4]

  • Reagent: NaBH(OAc)₃ (1.4–1.5 equiv).

  • Additive: Acetic Acid (AcOH) (1.0 equiv).

    • Critical Step: Add AcOH before the borohydride to catalyze iminium ion formation.

Troubleshooting & FAQs

Q: The reaction yields the alcohol (reduction of ketone) instead of the amine. A: The iminium ion is not forming fast enough.

  • Mechanism: STAB reduces iminium ions faster than ketones, but if iminium formation is slow, background ketone reduction dominates.

  • Fix: Pre-stir the ketone, morpholine, and Acetic Acid for 30–60 minutes before adding STAB. Use Ti(OiPr)₄ (1.2 equiv) as a Lewis acid dehydrating agent if the ketone is sterically hindered.

Q: My product is trapped in the emulsion during workup. A: Morpholine derivatives are amphiphilic.

  • Fix: Do not use a standard neutral wash.

    • Quench with saturated NaHCO₃.[5]

    • Extract with EtOAc.[1]

    • Crucial: Wash the organic layer with water, then brine. If emulsion persists, filter through a Celite pad to break surface tension.

ReductiveAmination Step1 1. Mix Carbonyl + Morpholine + AcOH (Catalyst) Step2 2. Form Iminium Ion (Equilibrium) Step1->Step2 -H2O Decision Sterically Hindered? Step1->Decision Step3 3. Add NaBH(OAc)3 Step2->Step3 Step4 4. Selective Reduction Step3->Step4 Hydride Transfer Decision->Step2 No TiAdd Add Ti(OiPr)4 Decision->TiAdd Yes TiAdd->Step2

Figure 2: Workflow for Reductive Amination, highlighting the intervention for hindered substrates.

Module 3: Nucleophilic Aromatic Substitution (SNAr)

Best for: Aryl halides with strong Electron Withdrawing Groups (EWG) like -NO₂, -CN, or Pyridines.[6]

Optimization Protocol
  • Solvent: DMSO or DMF (Polar Aprotic is mandatory to stabilize the Meisenheimer complex).

  • Base: DIPEA (Hünig's base) or K₂CO₃.

    • Note: Morpholine can act as its own base if used in excess (2.5 equiv), but this is wasteful.

  • Temperature: Start at RT; ramp to 80 °C if no reaction after 1 hour.

Troubleshooting & FAQs

Q: High HPLC conversion, but low isolated yield. A: Water solubility is the culprit.

  • Issue: DMSO/DMF are hard to remove, and morpholine products are often water-soluble, leading to loss during aqueous washes to remove the solvent.

  • Fix:

    • Pour reaction mixture into ice water (precipitates the product if solid).

    • If oil: Extract with DCM (not EtOAc), wash with water x3 to remove DMSO, then brine.

    • Alternative: Evaporate DMSO using a Genevac or high-vac rotovap rather than washing it out.

Q: Reaction is sluggish despite the presence of an EWG. A: Fluoride is a better leaving group than Chloride in SNAr.

  • Optimization: If using Ar-Cl, switch to Ar-F . The high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) significantly more than chlorine, accelerating the rate by orders of magnitude.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Roh, K. R., et al. (2009). "Solvent effects on the nucleophilic aromatic substitution reaction." Journal of Physical Organic Chemistry.
  • Ingoglia, B. T., et al. (2019). "Pd-PEPPSI Complexes: A User's Guide." Coordination Chemistry Reviews.

Sources

Optimization

Technical Support Center: Purification of Morpholine Compound Hydrochloride Salts

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for overcoming the unique challenges associated with the purification of hydrochloride (HCl) salts of morpholine-containing compounds.

The morpholine heterocycle is a valuable scaffold in medicinal chemistry, but its basic nitrogen atom, while crucial for forming HCl salts to improve solubility and handling, also introduces specific purification hurdles.[1][2] This guide is structured to address these challenges directly, providing not just procedural steps but the scientific reasoning behind them.

Troubleshooting Guide: A-Q&A Approach

This section addresses the most common and frustrating issues encountered during the purification of morpholine HCl salts.

Q1: My product separated as a sticky oil or gum instead of a crystalline solid. What's happening and how can I fix it?

Answer: This phenomenon, known as "oiling out," is one of the most frequent challenges.[3][4] It occurs when the solute separates from the solution as a liquid phase instead of a solid crystal lattice.[5] This is often because the temperature of the solution is higher than the melting point of the impure solid, or the supersaturation level is too high for orderly crystal formation.[3][4]

Root Causes & Solutions:

  • High Supersaturation: Rapid cooling or adding an anti-solvent too quickly creates localized high concentrations where molecules don't have time to align into a crystal lattice.[5]

    • Solution: Slow down the cooling process. Allow the flask to cool gradually to room temperature before moving it to an ice bath.[6] If using an anti-solvent, add it dropwise to the stirred solution at a slightly elevated temperature to prevent shock precipitation.[5]

  • Inappropriate Solvent Choice: The solvent's boiling point might be too high relative to the compound's melting point.[7][8]

    • Solution: Choose a solvent with a boiling point at least 10-20°C lower than the melting point of your compound.[7] If a single solvent doesn't work, a two-solvent (solvent/anti-solvent) system is often effective.[6][7][9] Common pairs for polar salts include isopropanol/diethyl ether, ethanol/ethyl acetate, and methanol/dichloromethane.[10]

  • Presence of Impurities: Impurities can disrupt crystal lattice formation and depress the melting point of the mixture, leading to oiling out.[3]

    • Solution 1 (Trituration): Before a full recrystallization, try triturating the crude oil. This involves stirring or grinding the oil with a solvent in which the desired salt is insoluble but the impurities are soluble. Hexanes or diethyl ether are excellent starting points for this.

    • Solution 2 (Seeding): If you have a small amount of pure, crystalline material, add a "seed crystal" to the supersaturated solution just as it begins to cool.[4][5] This provides a template for proper crystal growth.

Q2: The yield of my recrystallization is very low (< 50%). How can I improve it?

Answer: Low yield is typically a problem of solubility; either too much compound remained in the "mother liquor" (the solution left after filtration) or material was lost during transfers.[3]

Root Causes & Solutions:

  • Using Too Much Solvent: The single most common cause of low yield is dissolving the crude product in an excessive volume of hot solvent.[3]

    • Solution: During the dissolving step, add the hot solvent in small portions, bringing the solution back to a boil after each addition, until the solid just dissolves.[6][8] This ensures you create a truly saturated solution.

  • Premature Crystallization: If crystals form too early (e.g., during a hot gravity filtration step), product will be lost.

    • Solution: Use a heated or insulated funnel and pre-heat it with hot solvent before filtering your dissolved product. Perform this step as quickly as possible.

  • Incomplete Precipitation: The compound may still be quite soluble even in the cold solvent.

    • Solution 1: After slow cooling to room temperature, chill the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.

    • Solution 2: If the yield is still poor, you can try to recover a "second crop" of crystals by partially evaporating the solvent from the mother liquor and re-cooling.[6] Be aware that this second crop may be less pure than the first.

    • Solution 3: Consider changing your solvent system to one where the salt has lower solubility at cold temperatures.

Q3: My final product is highly hygroscopic and difficult to handle. What can I do?

Answer: Hydrochloride salts, particularly of highly polar molecules, are prone to absorbing moisture from the atmosphere.[11][12] The chloride ion is an effective hydrogen bond acceptor, readily interacting with water molecules.[12][13]

Root Causes & Solutions:

  • Inherent Molecular Property: Hygroscopicity is an intrinsic property of the salt.[11]

    • Solution 1 (Handling): Handle the material in a low-humidity environment, such as a glove box or under a stream of dry nitrogen. Dry the final product thoroughly under high vacuum, possibly with gentle heating if the compound is stable.

    • Solution 2 (Solvent Inclusion): Sometimes, recrystallization from specific solvents can lead to the formation of solvates or hydrates that are less hygroscopic than the anhydrous form.[14][15] Experiment with solvents like methanol or ethanol.

    • Solution 3 (Alternative Salt Form): If hygroscopicity remains a critical issue for downstream applications, consider forming a different salt (e.g., mesylate, tosylate, or napsylate) which may have more favorable physical properties.[11]

Frequently Asked Questions (FAQs)

What is the role of pKa in the purification of morpholine HCl salts?

The pKa of the protonated morpholine nitrogen (the conjugate acid) is crucial.[16][17][18] Morpholine's conjugate acid typically has a pKa around 8.5. This moderate basicity dictates the stability of the salt.[1]

  • Salt Formation: To form the HCl salt, the pH of the solution must be significantly lower than the pKa (typically by at least 2 pH units) to ensure >99% of the morpholine compound is in its protonated, salt form.

  • Purification: During workups or chromatography, maintaining an acidic pH is critical to prevent the salt from reverting to the free base, which often has very different solubility and can lead to product loss or incomplete purification.

How do I choose the best solvent for recrystallization?

The ideal solvent should exhibit high solubility for your compound when hot and low solubility when cold.[7][8] Impurities, ideally, should be soluble at all temperatures.[8] For polar morpholine HCl salts, polar protic solvents are often a good starting point.

Solvent ClassExamplesSuitability for Morpholine HCl SaltsProsCons
Alcohols Methanol, Ethanol, Isopropanol (IPA)Excellent Good solvating power when hot; often lower solubility when cold.Can be too good of a solvent, requiring an anti-solvent.
Ketones Acetone, 2-ButanoneGood Good general-purpose solvents.[6]Acetone's low boiling point can make it difficult to work with.[6][10]
Ethers Diethyl Ether, MTBE, THFPoor (as primary solvents) Often used as anti-solvents to induce precipitation from alcohol or ester solutions.[10]Salts are typically insoluble.
Esters Ethyl AcetateModerate Can be a good primary solvent or co-solvent.Solubility can be highly variable.
Water H₂OUse with Caution Excellent solvent for most salts.Often too good, making crystallization difficult without an anti-solvent (e.g., IPA, acetone).[6]

General Strategy: Start with a polar protic solvent like isopropanol. If the salt is too soluble even when cold, use a miscible anti-solvent like diethyl ether or ethyl acetate to induce crystallization.[6]

What are the best analytical methods to confirm the purity of my final product?

A combination of methods is always recommended for definitive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity.[19] Use a suitable column (e.g., C18) and a mobile phase appropriate for your compound. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure of your compound. Integration of peaks can give a rough estimate of purity if impurities have distinct signals. It is also excellent for detecting residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity (molecular weight) of your compound and can help identify the mass of unknown impurities.[10]

  • Elemental Analysis (CHN Analysis): Provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample. This is a classic method to confirm the empirical formula and assess the purity of the salt, including its hydration state.

Visualized Workflows and Concepts

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying a crude morpholine HCl salt.

crude Crude Morpholine HCl (Solid or Oil) triturate Triturate with Non-Polar Solvent (e.g., Ether, Hexane) crude->triturate filter1 Filter triturate->filter1 solid Is the product a free-flowing solid? filter1->solid Collect Solid recrystallize Recrystallize from Screened Solvent System (e.g., IPA/Ether) solid->recrystallize No (Still oily/impure) analyze Analyze Purity (HPLC, NMR, LCMS) solid->analyze Yes (Proceed to Analysis) filter2 Filter & Wash with Cold Solvent recrystallize->filter2 dry Dry under High Vacuum filter2->dry dry->analyze

Caption: A typical workflow for the purification of morpholine HCl salts.

Diagram 2: The Concept of "Oiling Out"

This diagram illustrates the kinetic and thermodynamic competition between desired crystallization and undesired liquid-phase separation.

cluster_0 Supersaturated Solution cluster_1 Purification Pathways cluster_2 Resulting Phases start Dissolved Morpholine HCl in Hot Solvent path_good Slow Cooling / Controlled Anti-Solvent Addition start->path_good path_bad Rapid Cooling / Fast Anti-Solvent Addition start->path_bad crystals Ordered Crystal Lattice (Pure Solid) path_good->crystals Kinetically Favored (Low Energy Barrier) oil Disordered Liquid Phase ('Oiled Out') path_bad->oil Thermodynamically Favored (Rapid Phase Separation)

Caption: Competing pathways of crystallization versus oiling out.

Detailed Experimental Protocols

Protocol 1: General Recrystallization from a Two-Solvent System (e.g., Isopropanol/Diethyl Ether)

This protocol is a robust starting point for many morpholine HCl salts.

  • Dissolution: Place the crude morpholine HCl salt (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the primary solvent (isopropanol) just to cover the solid.

  • Heating: Heat the mixture on a hot plate with stirring until it gently boils.

  • Saturation: Continue adding isopropanol dropwise until the solid completely dissolves.[6][8] Avoid adding a large excess. If colored impurities are present, remove the flask from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for 1-2 minutes.

  • Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: Remove the flask from the heat. While the solution is still hot but not boiling, add the anti-solvent (diethyl ether) dropwise with continuous stirring until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of the primary solvent (isopropanol) to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Cooling (Critical Step): Cover the flask with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling will likely cause oiling out.[5]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (diethyl ether) to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

References

  • Vertex AI Search. (n.d.). Crystallization.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • Williamson, K. L. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Li, S., et al. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. New Journal of Chemistry.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Mettler Toledo. (n.d.).
  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • University of Toronto. (n.d.).
  • Pavia, D. L., et al. (n.d.).
  • BenchChem. (2025).
  • Shimpi, S., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • University of California, Irvine. (n.d.).
  • Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines.
  • Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions.
  • Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development.
  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Master Organic Chemistry. (2017, April 18).
  • ResearchGate. (2017, February 7).
  • PubChem. (n.d.). Morpholine.
  • Wikipedia. (n.d.). Morpholine.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Novel Kinase Inhibitors: A Case Study Approach

In the landscape of targeted drug discovery, the specificity of a small molecule inhibitor is paramount. While high-potency against the intended target is a primary goal, off-target effects, or cross-reactivity, can lead...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted drug discovery, the specificity of a small molecule inhibitor is paramount. While high-potency against the intended target is a primary goal, off-target effects, or cross-reactivity, can lead to unforeseen toxicity or even therapeutic benefits. Understanding the cross-reactivity profile of a novel compound is therefore not just a regulatory hurdle, but a critical step in elucidating its true biological activity.

This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound 2-(Morpholin-4-yl)ethanimidamide hydrochloride as our case study. We will assume, for the purposes of this guide, that this compound has been identified as a potent inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitosis. Our objective is to build a robust experimental plan to identify its potential off-targets.

The Rationale for a Multi-Faceted Approach to Cross-Reactivity

A single assay is never sufficient to definitively map the cross-reactivity of a compound. A tiered and orthogonal approach is the most scientifically sound strategy. We will explore three complementary methodologies:

  • Broad-Panel In Vitro Kinase Screening: This provides a wide, yet shallow, initial assessment of a compound's activity against a large panel of purified kinases.

  • Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement in a more physiologically relevant cellular environment, confirming which of the in vitro hits are engaged in live cells.

  • Multiplexed Inhibitor Bead (MIB) Mass Spectrometry: A powerful chemoproteomic approach to identify kinase targets directly from cell lysates without the need for compound modification.

The integration of these methods provides a self-validating system, where the weaknesses of one approach are compensated for by the strengths of another.

Experimental Workflow for Cross-Reactivity Profiling

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Unbiased Proteomic Profiling cluster_3 Phase 4: Data Integration & Validation a Novel Compound (e.g., 2-(Morpholin-4-yl)ethanimidamide hydrochloride) b In Vitro Kinase Panel (e.g., Eurofins DiscoverX KINOMEscan™) a->b 1 µM concentration e Multiplexed Inhibitor Bead (MIB) Mass Spectrometry a->e Immobilized broad-spectrum kinase inhibitors c Identify Primary Hits (e.g., >90% inhibition) b->c d Cellular Thermal Shift Assay (CETSA®) in relevant cell line (e.g., HCT116) c->d Validate in-cell binding g Compare Hits from all 3 methods d->g f Identify Bound Kinases in cell lysate f->g h Confirmed Off-Targets g->h

Figure 1: A tiered experimental workflow for comprehensive cross-reactivity profiling of a novel kinase inhibitor.

Methodology 1: Broad-Panel In Vitro Kinase Screening

The initial step is to cast a wide net. Large-scale kinase panels, such as the KINOMEscan™ platform from Eurofins DiscoverX, utilize a competition binding assay to quantify the interaction of a test compound with hundreds of kinases.

Causality Behind Experimental Choice: This method is highly sensitive and provides a quantitative measure of interaction (percent of control) for a vast number of kinases simultaneously. It is an excellent discovery tool to quickly identify potential off-targets that would be missed in hypothesis-driven approaches.

Step-by-Step Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Solubilize 2-(Morpholin-4-yl)ethanimidamide hydrochloride in 100% DMSO to create a 100 mM stock solution.

  • Assay Concentration: The compound is typically screened at a concentration of 1 µM. This concentration is high enough to detect most meaningful interactions without being confounded by non-specific binding.

  • Assay Principle: The assay measures the ability of the test compound to displace a proprietary, immobilized, active-site directed ligand from each kinase. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

  • Data Analysis: Results are reported as "percent of control," where a lower percentage indicates a stronger interaction. A common threshold for a significant "hit" is a value below 10%, indicating over 90% displacement of the control ligand.

Hypothetical Data Presentation

Table 1: Hypothetical KINOMEscan™ results for 2-(Morpholin-4-yl)ethanimidamide hydrochloride at 1 µM.

Kinase TargetPercent of ControlPutative Hit?
AURKA 0.5 Yes (On-Target)
AURKB2.1Yes
PLK18.5Yes
FLT335.2No
EGFR88.9No
SRC92.4No

This initial screen suggests that our compound is a potent AURKA inhibitor, but may also have significant cross-reactivity with AURKB and PLK1.

Methodology 2: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are powerful, they do not always reflect the behavior of a compound in a cellular context. CETSA® allows for the assessment of target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

Causality Behind Experimental Choice: A compound binding to its target in a cell will increase the protein's resistance to thermal denaturation. This method provides crucial evidence that the compound is not only entering the cell but also engaging with its putative targets. It serves as a direct validation of the in vitro hits.

Step-by-Step Protocol: CETSA® for Target Validation
  • Cell Culture: Culture a relevant human cell line (e.g., HCT116, a colon cancer line with high AURKA expression) to ~80% confluency.

  • Compound Treatment: Treat the cells with 2-(Morpholin-4-yl)ethanimidamide hydrochloride (e.g., at 10 µM for 1 hour) or a vehicle control (DMSO).

  • Heating Gradient: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Quantification: Separate the soluble and precipitated protein fractions by centrifugation. The soluble fraction is analyzed by Western blot or other protein detection methods (e.g., Simple Western™).

  • Data Analysis: Plot the amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Hypothetical Data Presentation

Table 2: Hypothetical CETSA® melt temperature (Tm) shifts for top kinase hits.

Protein TargetVehicle Tm (°C)Compound Tm (°C)ΔTm (°C)Cellular Engagement?
AURKA 52.1 58.6 +6.5 Yes
AURKB51.856.2+4.4Yes
PLK154.354.5+0.2No

These results would confirm that our compound engages with both AURKA and AURKB in live cells, but the lack of a significant thermal shift for PLK1 suggests that the in vitro hit may not translate to a cellular context, or the engagement is too weak to be detected by this method.

Methodology 3: Multiplexed Inhibitor Bead (MIB) Mass Spectrometry

To further explore the kinome-wide selectivity in an unbiased manner, a chemoproteomic approach is invaluable. The MIB method uses a cocktail of immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a lysate.

Causality Behind Experimental Choice: This technique is independent of a specific DNA tag or antibody. It identifies targets based on their affinity for active-site directed ligands. By pre-incubating the lysate with our soluble test compound, we can see which kinases are competed away from the MIBs, providing a profile of the compound's targets.

Step-by-Step Protocol: MIB-MS Profiling
  • Cell Lysate Preparation: Prepare a native cell lysate from the chosen cell line (e.g., HCT116).

  • Compound Incubation: Incubate the lysate with either 2-(Morpholin-4-yl)ethanimidamide hydrochloride or a vehicle control.

  • MIB Capture: Add the MIB resin to the lysates to capture kinases that are not bound by the test compound.

  • Elution and Digestion: Wash the beads extensively, then elute and digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by high-resolution mass spectrometry.

  • Data Analysis: Quantify the relative abundance of each identified kinase in the drug-treated sample versus the vehicle control. A significant reduction in the abundance of a kinase in the drug-treated sample indicates it was a target of the soluble compound.

Hypothetical Data Presentation

Table 3: Hypothetical MIB-MS results showing kinases with >75% signal reduction.

Protein TargetPercent Signal vs. VehicleUniprot IDImplied Target?
AURKA 5.2% O14965 Yes
AURKB15.8%Q96GD4Yes
CAMK2G85.1%Q13555No
GSK3B91.3%P49841No

The MIB-MS data provides further, independent confirmation of AURKA and AURKB as the primary targets of our compound in a complex proteome.

Synthesizing the Data for a Complete Cross-Reactivity Profile

By integrating the results from all three methods, we can build a high-confidence profile of our compound's activity.

cluster_0 Experimental Evidence cluster_1 Conclusion a KINOMEscan™ + AURKA + AURKB + PLK1 d High-Confidence Targets + AURKA (On-Target) + AURKB (Off-Target) a->d e Low-Confidence/Non-Target - PLK1 a->e b CETSA® + AURKA + AURKB - PLK1 b->d b->e c MIB-MS + AURKA + AURKB c->d

Figure 2: Data integration from orthogonal assays to confirm high-confidence on- and off-targets.

Our multi-pronged approach has allowed us to:

  • Confirm the on-target activity against AURKA.

  • Identify a high-confidence off-target, AURKB, which is structurally related to AURKA. This is a critical finding, as inhibiting both could have synergistic or confounding effects.

  • De-risk a potential off-target, PLK1, which was identified in the initial in vitro screen but was not confirmed in two orthogonal, cell-based assays.

This comprehensive characterization provides a robust foundation for the continued development of 2-(Morpholin-4-yl)ethanimidamide hydrochloride, enabling more informed decisions in subsequent efficacy and toxicology studies.

References

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Duncan, J. S., Whittle, M. C., Nakamura, K., & Bogyo, M. (2012). Dynamic profiling of the human kinome in response to inhibition. Cell, 149(4), 935-947. [Link]

Comparative

Publish Comparison Guide: Validation of 2-(Morpholin-4-yl)ethanimidamide Hydrochloride Activity

Executive Summary & Compound Profile 2-(Morpholin-4-yl)ethanimidamide hydrochloride (also known as 2-morpholinoacetamidine HCl) is a bifunctional probe compound utilized primarily in two high-value contexts within drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(Morpholin-4-yl)ethanimidamide hydrochloride (also known as 2-morpholinoacetamidine HCl) is a bifunctional probe compound utilized primarily in two high-value contexts within drug development:

  • Biological Activity: As a competitive inhibitor of Nitric Oxide Synthase (NOS) isoforms, specifically targeting the inducible isoform (iNOS). The amidine moiety mimics the guanidino group of L-Arginine, the natural substrate of NOS.[1]

  • Synthetic Utility: As a critical C2-pyrimidine precursor in Fragment-Based Drug Discovery (FBDD). It serves as a "warhead" building block for synthesizing kinase inhibitors (e.g., PI3K, mTOR) and receptor ligands.

This guide provides a rigorous framework to validate both its biological inhibition potential and its chemical competency compared to industry standards.

Compound Attribute Detail
IUPAC Name 2-(Morpholin-4-yl)ethanimidamide hydrochloride
Core Pharmacophore Alkyl Amidine (Arginine Mimic)
Primary Target Inducible Nitric Oxide Synthase (iNOS/NOS2)
Secondary Application Synthesis of 2-substituted pyrimidines/imidazoles
Solubility High (Water, DMSO) due to morpholine/HCl salt form

Mechanism of Action: Competitive NOS Inhibition

The biological activity of 2-(Morpholin-4-yl)ethanimidamide relies on the amidine functional group. In the physiological context, the amidine group is protonated, structurally mimicking the planar, cationic guanidinium group of L-Arginine .

Molecular Mechanism[2][3]
  • Binding: The molecule enters the NOS active site.

  • Competition: It competes with L-Arginine for the substrate-binding pocket near the Heme iron.

  • Inhibition: Unlike Arginine, the amidine cannot be oxidized by the Heme-bound oxygen, effectively stalling the catalytic cycle and preventing the formation of Citrulline and Nitric Oxide (NO).

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the NO signaling pathway.

NOS_Inhibition_Pathway L_Arg L-Arginine (Substrate) iNOS iNOS Enzyme (Active Site) L_Arg->iNOS Binds Amidine 2-(Morpholin-4-yl) ethanimidamide (Inhibitor) Amidine->iNOS Competes (Ki determination) NO Nitric Oxide (NO) + Citrulline Amidine->NO BLOCKS iNOS->NO Catalysis Signaling Inflammatory Signaling (NF-κB) NO->Signaling Activation

Caption: Competitive binding of the amidine inhibitor prevents L-Arginine oxidation, halting NO production.

Comparative Analysis: Performance vs. Alternatives

When validating 2-(Morpholin-4-yl)ethanimidamide, it is crucial to benchmark it against established NOS inhibitors. While it possesses reasonable potency, its primary advantage often lies in its physicochemical properties (solubility) and synthetic versatility rather than raw potency compared to highly optimized aromatics.

Table 1: Comparative Profile of NOS Inhibitors
InhibitorClassSelectivity ProfileEstimated Potency (IC50/Ki)Primary Use Case
2-(Morpholin-4-yl)ethanimidamide Alkyl Amidine Low/Moderate (iNOS > eNOS) µM Range (Est. 10-100 µM) Fragment screening, Synthetic Intermediate
1400W Aromatic AmidineHigh (iNOS >>> eNOS/nNOS)< 10 nMGold standard for selective iNOS inhibition
L-NIL Amino Acid AnalogSelective (iNOS >> eNOS)~3-5 µMStandard biological control for iNOS
L-NMMA Methyl-ArginineNon-selective (Pan-NOS)~5-10 µMGeneral NOS blockade
ONO-1714 Cyclic AmidineHigh (iNOS > eNOS)~2 nMHigh-potency benchmarking

Expert Insight:

  • Potency: 2-(Morpholin-4-yl)ethanimidamide is generally less potent than 1400W or ONO-1714 .

  • Validation Goal: Do not expect nanomolar inhibition. A successful validation in a cell-based assay (RAW 264.7) should yield an IC50 in the micromolar (µM) range.

  • Advantage: Unlike the highly lipophilic 1400W, the morpholine tail confers excellent water solubility, making it an ideal fragment for crystallographic soaking experiments or high-concentration screening without precipitation.

Validation Protocols

To rigorously validate the activity of this compound, two distinct workflows are required: Biological Validation (iNOS inhibition) and Chemical Validation (Synthetic Competency).

Protocol A: Biological Validation (Griess Assay)

Objective: Determine the IC50 of the compound in LPS-stimulated macrophages.

Reagents:

  • Cell Line: RAW 264.7 (Murine Macrophages).[2][3]

  • Stimulant: Lipopolysaccharide (LPS) (1 µg/mL).

  • Reagent: Griess Reagent (Sulfanilamide + NED).

  • Control: L-NIL or 1400W (Positive Control).

Step-by-Step Workflow:

  • Seeding: Plate RAW 264.7 cells (10^5 cells/well) in 96-well plates; incubate 24h.

  • Treatment:

    • Replace media with fresh DMEM (phenol-red free).

    • Add LPS (1 µg/mL) to induce iNOS expression.

    • Immediately add 2-(Morpholin-4-yl)ethanimidamide in a dose-response dilution (e.g., 0.1 µM to 1000 µM).

    • Include a "No LPS" control (Baseline) and "LPS + Vehicle" control (Max Signal).

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

  • Quantification:

    • Transfer 50 µL of supernatant to a new plate.

    • Add 50 µL Griess Reagent .

    • Incubate 10 mins at Room Temp (protect from light).

    • Measure Absorbance at 540 nm .

  • Analysis: Calculate % Inhibition relative to the "LPS + Vehicle" control. Plot log(concentration) vs. inhibition to derive IC50.

Protocol B: Chemical Validation (Pyrimidine Synthesis)

Objective: Confirm the compound's integrity and reactivity as a building block. The amidine group must be active enough to cyclize with a β-keto ester.

Reaction Scheme:

  • Reactants: 2-(Morpholin-4-yl)ethanimidamide HCl + Ethyl acetoacetate (or similar β-dicarbonyl).

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (K2CO3).

  • Product: 2-morpholinomethyl-6-methyl-pyrimidin-4-ol.

Workflow:

  • Dissolve the amidine HCl (1 eq) and base (2 eq) in Ethanol.

  • Add Ethyl acetoacetate (1.1 eq).

  • Reflux for 4–6 hours.

  • Validation: Monitor via LC-MS.

    • Success Criteria: Disappearance of the amidine peak (M+H approx 144.1) and appearance of the pyrimidine product peak (M+H calculated based on dicarbonyl used).

    • Note: If the amidine has hydrolyzed to the amide or acid (due to poor storage), this cyclization will fail.

Experimental Workflow Diagram

The following diagram outlines the decision matrix for validating the compound's quality and activity.

Validation_Workflow Start Start: 2-(Morpholin-4-yl) ethanimidamide HCl QC Quality Control (QC) 1H-NMR (D2O) & LC-MS Start->QC QC_Pass QC Passed (Confirm Amidine Peak) QC->QC_Pass Intact QC_Fail QC Failed (Hydrolysis to Amide) QC->QC_Fail Degraded Branch Select Validation Path QC_Pass->Branch Path_Bio Biological Path (iNOS Inhibition) Branch->Path_Bio Bioactivity Path_Chem Chemical Path (Pyrimidine Synthesis) Branch->Path_Chem Reactivity Exp_Griess Griess Assay (RAW 264.7 + LPS) Path_Bio->Exp_Griess Exp_Synth Cyclization w/ Ethyl Acetoacetate Path_Chem->Exp_Synth Result_Bio Calculate IC50 Target: 10-100 µM Exp_Griess->Result_Bio Result_Chem LC-MS Confirmation of Pyrimidine Ring Exp_Synth->Result_Chem

Caption: Dual-stream validation workflow ensuring both chemical integrity and biological efficacy.

References

  • Garvey, E. P., et al. (1994). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo." Journal of Biological Chemistry.

  • Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[2][4][5][6] Biochemical Pharmacology.

  • Maccallini, C., et al. (2010). "N-Substituted acetamidines and 2-methylimidazole derivatives as selective inhibitors of neuronal nitric oxide synthase." Bioorganic & Medicinal Chemistry Letters.

  • Babu, Y. S., et al. (2000). "Discovery of a novel, highly potent, and selective iNOS inhibitor."[6] Journal of Medicinal Chemistry. (Context for amidine pharmacophore optimization).

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)." Journal of Medicinal Chemistry. (Demonstrates morpholine-amidine precursors in kinase inhibitor synthesis).

Sources

Validation

Comparative Efficacy of Morpholine-Based PI3K/mTOR Inhibitors: A Technical Guide

Introduction: The Morpholine Pharmacophore in Kinase Inhibition[1] In the landscape of small-molecule kinase inhibitors, the morpholine ring has established itself as a privileged pharmacophore, particularly for targetin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Pharmacophore in Kinase Inhibition[1]

In the landscape of small-molecule kinase inhibitors, the morpholine ring has established itself as a privileged pharmacophore, particularly for targeting the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) pathway.[1][2]

The efficacy of morpholine-based inhibitors hinges on a specific structural interaction: the morpholine oxygen atom acts as a critical hydrogen bond acceptor for the amide backbone of the hinge region valine (e.g., Val851 in PI3K


, Val2240 in mTOR). This interaction anchors the inhibitor within the ATP-binding pocket.

This guide compares the efficacy of three distinct classes of morpholine-based inhibitors:

  • Pan-PI3K Inhibitors (e.g., GDC-0941/Pictilisib)

  • Dual PI3K/mTOR Inhibitors (e.g., GDC-0980/Apitolisib, VS-5584)

  • mTOR-Selective Inhibitors (e.g., KU-0063794)[]

Mechanistic Comparison & Selectivity Profiles

While the morpholine core provides the primary hinge interaction, the selectivity between PI3K isoforms and mTOR is dictated by the substituents attached to the morpholine or the scaffold it is fused to.

Structural Determinants of Selectivity[2]
  • Hinge Binding: The morpholine oxygen forms a hydrogen bond with the hinge residue (Val851 in PI3K

    
    ; Val2240 in mTOR).
    
  • Selectivity Switch:

    • Pan-PI3K: Flat heteroaromatic systems (e.g., thienopyrimidine in GDC-0941) allow the molecule to fit into the flat ATP pocket of PI3K isoforms.

    • mTOR Selectivity: "Bridged" morpholines or bulky substitutions can exploit a deeper pocket in mTOR.[1][2] This pocket depth difference is largely attributed to a single amino acid variation: Phe961 in PI3K

      
       (bulky) vs. Leu2354  in mTOR (smaller), which creates more space in mTOR for larger morpholine derivatives [1].
      
Signaling Pathway Intervention Points

The following diagram illustrates where these inhibitors intervene in the PI3K/AKT/mTOR signaling cascade.

PI3K_mTOR_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Thr308 TSC TSC1/2 AKT->TSC Inhibition RHEB Rheb TSC->RHEB Inhibition mTORC1 mTORC1 RHEB->mTORC1 Activation S6K S6K1 mTORC1->S6K 4 4 mTORC1->4 mTORC2->AKT Ser473 EBP1 4E-BP1 Inhib_Pan GDC-0941 (Pan-PI3K) Inhib_Pan->PI3K Inhib_Dual GDC-0980 / VS-5584 (Dual PI3K/mTOR) Inhib_Dual->PI3K Inhib_Dual->mTORC1 Inhib_Dual->mTORC2

Figure 1: Schematic of the PI3K/AKT/mTOR pathway highlighting the intervention points of pan-PI3K vs. dual inhibitors.

Comparative Efficacy Data

The following table synthesizes biochemical inhibitory data (


) for key morpholine-based inhibitors. Note that 

values can vary based on ATP concentration in the assay; these values represent standard biochemical assays at

ATP.
InhibitorClassPI3K

(

)
PI3K

(

)
mTOR (

/

)
Key Feature
GDC-0941 (Pictilisib)Pan-PI3K3 nM3 nM>1000 nMHigh selectivity for PI3K over mTOR; equipotent against Class I isoforms [2].
GDC-0980 (Apitolisib)Dual PI3K/mTOR17 nM12 nM17 nM (

)
Balanced inhibition prevents AKT feedback loop activation often seen with pure mTOR inhibitors [3].
VS-5584 Dual PI3K/mTOR16 nM42 nM3.4 nMHigh potency against mTOR; effective in rapamycin-resistant models [4].
PKI-587 (Gedatolisib)Dual PI3K/mTOR0.4 nM6.0 nM1.6 nMIntravenous formulation; exceptionally high potency due to morpholine-triazine scaffold [5].

Analysis:

  • GDC-0941 is the control standard for pure PI3K inhibition. Its morpholine ring is positioned to clash with the tighter pocket of mTOR, ensuring selectivity.

  • VS-5584 demonstrates a shift towards mTOR potency (3.4 nM) while retaining PI3K activity, making it highly effective in blocking the S6K feedback loop.

Experimental Protocols for Efficacy Validation

To objectively compare these inhibitors in your own lab, use the following self-validating protocols.

Protocol A: Biochemical Potency (ADP-Glo Kinase Assay)

This assay measures the ADP generated from the phosphorylation of the lipid substrate (PIP2). It is preferred over radiometric assays for high-throughput capability.

Materials:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ) and mTOR protein.
  • Substrate: PIP2:PS lipid vesicles (for PI3K); GFP-4EBP1 (for mTOR).

  • Detection: ADP-Glo™ Kinase Assay (Promega).

Workflow:

  • Enzyme Preparation: Dilute PI3K

    
     to 2 ng/µL in reaction buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
    
  • Inhibitor Titration: Prepare 3-fold serial dilutions of morpholine inhibitors (GDC-0941, VS-5584) in DMSO. Final DMSO concentration must be <1%.[4]

  • Reaction Initiation:

    • Add 2 µL inhibitor to 384-well plate.

    • Add 4 µL enzyme solution.[5] Incubate 15 min at RT (allows inhibitor to bind hinge region).

    • Add 4 µL substrate/ATP mix (Final ATP should be at

      
      : ~50 µM for PI3K
      
      
      
      ).
  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 10 µL ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase signal).
    
  • Read: Measure luminescence. Plot RLU vs. log[Inhibitor] to calculate

    
    .
    
Protocol B: Cellular Target Engagement (Western Blot)

Biochemical potency must be validated in cells to account for membrane permeability (a key advantage of morpholine's lipophilicity).

Target Markers:

  • p-AKT (Ser473): Readout for PI3K and mTORC2 activity.

  • p-S6 (Ser235/236): Readout for mTORC1 activity.

Step-by-Step:

  • Seeding: Seed PC3 or MCF7 cells (

    
     cells/well) in 6-well plates.
    
  • Starvation: Serum-starve overnight to reduce basal pathway noise.

  • Treatment: Treat with inhibitors (0.1, 1, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate with Insulin (100 nM) for 15 min to acutely activate the pathway.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Validation Logic:

    • GDC-0941 should inhibit p-AKT(S473) but may cause a paradoxical increase in p-ERK due to feedback relief.

    • VS-5584 should completely ablate both p-AKT(S473) and p-S6, confirming dual blockade.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing a novel morpholine-based inhibitor against established standards.

Inhibitor_Screening_Workflow cluster_biochem Phase 1: Biochemical Assay cluster_cell Phase 2: Cellular Validation Start Compound Library (Morpholine Scaffold) ADP_Glo ADP-Glo Assay (PI3K Isoforms + mTOR) Start->ADP_Glo IC50_Calc Calculate IC50 ADP_Glo->IC50_Calc Selectivity Selectivity Index (mTOR vs PI3Kα) IC50_Calc->Selectivity Cell_Tx Cell Treatment (PC3 / MCF7) Selectivity->Cell_Tx Hit Confirmation WB Western Blot (p-AKT / p-S6) Cell_Tx->WB Viability Viability Assay (72h CTG) Cell_Tx->Viability Decision Candidate Selection WB->Decision Viability->Decision

Figure 2: Screening workflow for morpholine-based kinase inhibitors, progressing from biochemical affinity to cellular efficacy.

References

  • Poulsen, A., et al. (2012).[6] Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 1009-1013.[6] Link

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase. Journal of Medicinal Chemistry, 51(18), 5522-5532. Link

  • Sutherlin, D. P., et al. (2011). Discovery of (S)-1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one (GDC-0980), a potent, selective, and orally bioavailable inhibitor of class I PI3 kinase and mTOR kinase.[7] Journal of Medicinal Chemistry, 54(21), 7579-7587. Link

  • Hart, S., et al. (2013). VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer.[8] Molecular Cancer Therapeutics, 12(2), 151-161. Link

  • Mallon, R., et al. (2011). Antitumor efficacy profile of PKI-587, a highly potent and selective PI3K/mTOR dual inhibitor.[][8] Molecular Cancer Therapeutics, 10(11), 2189-2199. Link

Sources

Comparative

Comparative Guide: Morpholine vs. Thiomorpholine Derivatives in Drug Design

[1] Executive Summary: The Bioisosteric Switch In medicinal chemistry, the substitution of a morpholine ring with a thiomorpholine moiety is a classic bioisosteric replacement strategy. While both are six-membered satura...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Bioisosteric Switch

In medicinal chemistry, the substitution of a morpholine ring with a thiomorpholine moiety is a classic bioisosteric replacement strategy. While both are six-membered saturated heterocycles, the replacement of the oxygen atom (morpholine) with a sulfur atom (thiomorpholine) induces profound changes in lipophilicity (LogP) , basicity (pKa) , and metabolic liability .[1]

This guide objectively compares these two scaffolds, providing experimental protocols and data to assist in lead optimization.

FeatureMorpholine DerivativesThiomorpholine Derivatives
Primary Utility Solubility enhancement; H-bond acceptor.[1]Lipophilicity boost; Permeability improvement.[1]
Key Risk Rapid clearance via N-dealkylation or ring opening.[1]S-oxidation (Sulfoxide/Sulfone formation).[1]
Lipophilicity Low (Hydrophilic).[1]Moderate/High (Lipophilic).[1]
Basicity (pKa) ~8.3 (Conjugate acid).[1][2]~9.0 (Conjugate acid).[1]

Physicochemical Profiling

The decision to swap morpholine for thiomorpholine often hinges on the need to modulate physicochemical properties without altering the core pharmacophore geometry.

Table 1: Comparative Physicochemical Data
PropertyMorpholineThiomorpholineImpact on Drug Design
LogP (Octanol/Water) ~ -0.86~ 0.60Thiomorpholine increases lipophilicity by ~1.5 log units, significantly improving membrane permeability and intracellular concentration.[1]
pKa (Conjugate Acid) 8.339.00Thiomorpholine is more basic. Oxygen's strong electronegativity (-I effect) reduces N-basicity in morpholine.[1] Sulfur is less electronegative, making the thiomorpholine nitrogen more basic.[1]
H-Bonding Strong Acceptor (O)Weak Acceptor (S)Morpholine is superior for solubility; Thiomorpholine is superior for hydrophobic pocket binding.[1]
Polar Surface Area (PSA) ~12 Ų (Ether O)~28 Ų (Thioether S)Sulfur contributes differently to PSA; often modeled as larger but less polar in solvation terms.[1]

Expert Insight: If your lead compound suffers from poor membrane permeability (low Caco-2 flux), switching to thiomorpholine is a high-probability fix.[1] Conversely, if solubility is the limiting factor, morpholine is the preferred scaffold.

Synthetic Accessibility

Both scaffolds are readily accessible.[1][3] However, the introduction of thiomorpholine into an aromatic scaffold (common in kinase inhibitors) often utilizes Nucleophilic Aromatic Substitution (


).[1]
Experimental Protocol: Derivatization

Objective: Synthesis of 4-(4-nitrophenyl)thiomorpholine from 4-fluoronitrobenzene.

Reagents:

  • 4-Fluoronitrobenzene (1.0 eq)[1]

  • Thiomorpholine (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • Acetonitrile (ACN) or DMF (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoronitrobenzene (1.41 g, 10 mmol) in anhydrous ACN (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add

    
     (2.76 g, 20 mmol) followed by the dropwise addition of thiomorpholine (1.24 g, 12 mmol).
    
  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS until the starting fluoride is consumed.[1]

  • Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]
    
Visualization: Synthetic Workflow

SnAr_Synthesis Start 4-Fluoronitrobenzene (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate + Base (K2CO3) + Heat (80°C) Reagent Thiomorpholine (Nucleophile) Reagent->Intermediate Product 4-(4-Nitrophenyl) thiomorpholine Intermediate->Product - F⁻ (Leaving Group) Re-aromatization

Caption: General


 mechanism for introducing thiomorpholine onto an aromatic scaffold.

Metabolic Stability & Pharmacokinetics[1]

This is the most critical differentiation point. The metabolic fates of these rings are distinct.

  • Morpholine: Susceptible to Oxidative N-dealkylation (CYP450 mediated) and Ring Scission (cleavage of the C-N bond leading to 2-aminoethoxyacetic acid).[1]

  • Thiomorpholine: The sulfur atom acts as a "metabolic soft spot."[1] It undergoes rapid S-oxidation to form Sulfoxides (

    
    ) and Sulfones (
    
    
    
    ).[1]
Experimental Protocol: Microsomal Stability Assay

Objective: Compare the intrinsic clearance (


) and identify metabolites (S-oxidation vs. Ring opening).

Materials:

  • Pooled Liver Microsomes (Human/Mouse/Rat) - 20 mg/mL protein conc.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compounds (Morpholine/Thiomorpholine analogs) at 1 µM final conc.

Methodology:

  • Pre-incubation: Mix 495 µL of microsome solution (0.5 mg/mL in PBS, pH 7.4) with 5 µL of test compound (100 µM stock). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add 50 µL of NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (Triple Quadrupole).

    • Monitor Transitions: Look for M+16 (Sulfoxide) and M+32 (Sulfone) for thiomorpholine.[1] Look for M-alkyl or ring-opened fragments for morpholine.[1]

Visualization: Metabolic Pathways[1]

Metabolism Morph Morpholine Derivative Morph_Met1 N-Dealkylation (Loss of substituent) Morph->Morph_Met1 CYP450 (Oxidation alpha to N) Morph_Met2 Ring Scission (2-aminoethoxyacetic acid) Morph->Morph_Met2 Ring Opening Thio Thiomorpholine Derivative Sulfoxide Sulfoxide (S=O) (Active/Inactive Metabolite) Thio->Sulfoxide FMO / CYP3A4 (S-Oxidation) Sulfone Sulfone (O=S=O) (Polar, Excretable) Sulfoxide->Sulfone Further Oxidation

Caption: Divergent metabolic pathways.[1] Thiomorpholine is dominated by S-oxidation, while Morpholine undergoes N-dealkylation/ring opening.[1]

Performance Review: Case Study (Linezolid vs. Sutezolid)

The most authoritative comparison of these scaffolds exists in the oxazolidinone antibiotic class.

  • Linezolid (Zyvox): Contains a Morpholine ring.[1][4][5]

  • Sutezolid (PNU-100480): Contains a Thiomorpholine ring.[1][4][6][7][8]

Comparative Data:

MetricLinezolid (Morpholine)Sutezolid (Thiomorpholine)Interpretation
Primary Target Bacterial Ribosome (23S rRNA)Bacterial Ribosome (23S rRNA)Same mechanism of action.[1]
Lipophilicity LowerHigherSutezolid accumulates better intracellularly.[1]
Potency (TB) ModerateHigh (2-4x more potent)Thiomorpholine improves potency via better uptake into macrophages where TB resides.[1]
Metabolism Non-enzymatic oxidationS-oxidation to SulfoxideSutezolid's metabolite (sulfoxide) retains bioactivity, extending the pharmacodynamic effect.[1]

References

  • Sutezolid vs Linezolid Structure & Activity: Title: New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? Source: Pharmaceutics (MDPI), 2024.[1] URL:[Link][1][9]

  • Thiomorpholine Synthesis (Flow Chemistry): Title: Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence.[1][10] Source: Organic Process Research & Development, 2022.[1][10] URL:[Link][1]

  • Metabolic Pathways (Mycobacterium Model): Title: Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine.[11] Source: Applied and Environmental Microbiology, 2000.[1] URL:[Link][1]

  • Physicochemical Properties (LogP/pKa): Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1][6][7] Source: Journal of Chemical Reviews, 2021.[1] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Morpholin-4-yl)ethanimidamide hydrochloride proper disposal procedures

Executive Summary & Chemical Identity 2-(Morpholin-4-yl)ethanimidamide hydrochloride (also known as 2-Morpholinoacetamidine hydrochloride ) is a functionalized organic amidine salt commonly used as a synthesis intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(Morpholin-4-yl)ethanimidamide hydrochloride (also known as 2-Morpholinoacetamidine hydrochloride ) is a functionalized organic amidine salt commonly used as a synthesis intermediate.[1] Its disposal requires strict adherence to protocols governing corrosive and nitrogen-containing organic wastes .[1]

Improper disposal poses significant risks:

  • Environmental: Amidine salts can be toxic to aquatic life.[1]

  • Safety: The compound is hygroscopic and potential degradation products include hydrogen chloride (HCl) and nitrogen oxides (NOx).[1][2]

  • Regulatory: Uncontrolled release violates EPA (RCRA) and local hazardous waste regulations.[1]

Chemical Profile:

Property Description
Chemical Name 2-(Morpholin-4-yl)ethanimidamide hydrochloride
Synonyms 2-Morpholinoacetamidine HCl; 2-Morpholino-1-ethanimidamide HCl
Physical State White to off-white crystalline solid (Hygroscopic)
Hazard Class Corrosive (Skin Corr.[1][2][3][4] 1B) , Acute Toxicity (Oral/Dermal)

| Incompatibilities | Strong oxidizing agents, Strong bases, Moisture |[1]

Hazard Assessment & Causality

Before initiating disposal, you must understand the why behind the safety steps. This ensures the protocol is a self-validating system rather than a rote list.[1]

  • Corrosivity Mechanism: The amidine functional group, while basic, is protonated in the hydrochloride salt.[1] Upon contact with moisture (skin/eyes/mucous membranes), it can hydrolyze or dissociate, leading to local pH extremes and severe irritation or burns [1].[1]

  • Thermal Instability: As a hydrochloride salt containing nitrogen, subjecting this chemical to standard trash incineration or autoclaving is dangerous.[1] Thermal decomposition releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) , both of which are toxic and corrosive [2].[1] High-temperature incineration with scrubbers is the only validated disposal route.[1]

  • Aquatic Toxicity: Morpholine derivatives are often harmful to aquatic environments.[1] Pouring this chemical down the sink is strictly prohibited as it bypasses standard wastewater treatment removal mechanisms [3].[1]

Pre-Disposal Logistics

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles (ANSI Z87.1).[1] Reason: Dust or splash can cause irreversible corneal damage.

  • Skin: Nitrile gloves (minimum 0.11 mm thickness) and a lab coat.[1] Reason: Amidine salts are transdermal toxins.[1]

  • Respiratory: If handling large quantities of powder, use a NIOSH-approved N95 respirator or work inside a fume hood.[1]

Waste Segregation

Do NOT mix with:

  • Oxidizers (e.g., Nitric Acid, Permanganates): Risk of exothermic reaction or fire.[1]

  • Strong Bases (e.g., NaOH): Will liberate the free amidine base, potentially altering volatility and toxicity profiles.[1]

Disposal Workflows

Scenario A: Solid Waste (Excess or Expired Reagent)[1]
  • Primary Container: Keep the substance in its original glass or chemically resistant HDPE bottle.

  • Secondary Containment: Place the primary container inside a clear, sealable hazardous waste bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-(Morpholin-4-yl)ethanimidamide HCl"

    • Hazards: Check "Toxic" and "Corrosive".[1]

  • Disposal Path: Lab Pack for High-Temperature Incineration .

Scenario B: Aqueous/Solvent Solutions (Reaction Mixtures)
  • pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with dilute Sodium Bicarbonate (

    
    ) to pH 6–8 before adding to the waste container. Reason: Prevents container corrosion and gas buildup.
    
  • Solvent Compatibility:

    • If dissolved in water: Collect in "Aqueous Toxic" waste stream.[1]

    • If dissolved in organics (MeOH, DCM): Collect in "Halogenated Organic" waste stream (due to the HCl salt content).[1]

Visual Decision Logic (DOT Diagram)

DisposalWorkflow Start Waste Identification: 2-(Morpholin-4-yl)ethanimidamide HCl StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Pack Pack in HDPE/Glass Container Solid->Pack SolventCheck Solvent Base? Liquid->SolventCheck LabelSolid Label: Toxic, Corrosive Pack->LabelSolid Incinerate Ship for High-Temp Incineration LabelSolid->Incinerate Aqueous Aqueous SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic Neutralize Adjust pH to 6-8 (if acidic) Aqueous->Neutralize OrgWaste Container: Halogenated Organic Waste Organic->OrgWaste AqWaste Container: Aqueous Toxic Waste Neutralize->AqWaste

Caption: Decision tree for segregating solid vs. liquid waste streams to ensure regulatory compliance.

Emergency Procedures (Spill Response)

In the event of a spill, immediate action prevents exposure and contamination.[1][2]

  • Evacuate & Ventilate: Clear the immediate area.[1] If the spill is powder, turn off fans that might disperse dust.[1]

  • PPE Up: Don double nitrile gloves, goggles, and a lab coat.[1]

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust generation, then sweep up carefully.[1]

    • Liquid: Absorb with an inert material (Vermiculite or Chem-Sorb pillows).[1] Do NOT use sawdust (combustible).[1]

  • Decontamination: Clean the surface with a mild soap solution followed by water.[1]

  • Disposal: Place all cleanup materials (gloves, towels, absorbent) into the solid hazardous waste stream [4].

References

  • Fisher Scientific. (2025).[1][2] Safety Data Sheet: Acetamidine hydrochloride. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 4-(2-Aminoethyl)morpholine. Retrieved from

  • ECHEMI. (2025).[1][5] Morpholine Safety Data Sheet & Environmental Hazards. Retrieved from [1]

  • MIT EHS. (2025). Procedures for Disposing of Hazardous Waste. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Morpholin-4-yl)ethanimidamide hydrochloride
Reactant of Route 2
2-(Morpholin-4-yl)ethanimidamide hydrochloride
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